Amebucort
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O7/c1-6-7-24(33)35-28(23(32)15-34-17(3)29)11-9-20-19-12-16(2)21-13-18(30)8-10-26(21,4)25(19)22(31)14-27(20,28)5/h13,16,19-20,22,25,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,22-,25+,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRVOCXLQYLNEC-PPJDWOAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232466 | |
| Record name | Amebucort | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83625-35-8 | |
| Record name | Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-6-methyl-17-(1-oxobutoxy)-, (6α,11β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83625-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amebucort [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083625358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amebucort | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMEBUCORT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YRF8G0G0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amebucort: A Technical Guide on the Presumed Mechanism of Action
Disclaimer: Amebucort (developmental code name ZK-90999) is a synthetic glucocorticoid that was never brought to market. Consequently, there is a lack of publicly available, peer-reviewed data detailing its specific binding affinities, pharmacokinetics, or clinical efficacy. This guide, therefore, describes the well-established mechanism of action for the glucocorticoid class of drugs, which represents the theoretical framework for this compound's biological activity.
Executive Summary
This compound is classified as a synthetic glucocorticoid corticosteroid. The mechanism of action for all glucocorticoids is mediated by the intracellular glucocorticoid receptor (GR). Upon binding, the ligand-receptor complex translocates to the nucleus, where it acts as a ligand-dependent transcription factor. This complex directly or indirectly modulates the transcription of a wide array of genes, leading to the profound anti-inflammatory, immunosuppressive, and metabolic effects characteristic of this drug class. The primary anti-inflammatory actions are achieved by repressing the expression of pro-inflammatory proteins and up-regulating the expression of anti-inflammatory proteins.
Core Mechanism: Glucocorticoid Receptor (GR) Signaling
The physiological and pharmacological effects of glucocorticoids are almost entirely dependent on their interaction with the GR, a member of the nuclear receptor superfamily.[1] The signaling pathway can be broadly categorized into genomic and non-genomic effects, with the genomic pathway being the primary driver of its therapeutic action.
Cytoplasmic Activation and Nuclear Translocation
In its inactive state, the GR resides predominantly in the cytoplasm as part of a large multi-protein complex.[2] This complex includes chaperone proteins like heat shock protein 90 (Hsp90), Hsp70, and immunophilins (e.g., FKBP51), which maintain the receptor in a high-affinity conformation for ligand binding.[2]
The key steps are as follows:
-
Ligand Binding: As a lipophilic molecule, this compound would diffuse across the cell membrane and bind to the Ligand-Binding Domain (LBD) of the GR in the cytoplasm.
-
Conformational Change: Ligand binding induces a significant conformational change in the GR, causing the dissociation of the chaperone protein complex.[2][3]
-
Nuclear Translocation: The dissociation exposes a nuclear localization sequence (NLS) on the GR. The activated GR-ligand complex then dimerizes and is actively transported into the nucleus through the nuclear pore complex.
Genomic Actions: Transcriptional Regulation
Once inside the nucleus, the GR-Amebucort complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression.
-
Transactivation (Gene Induction): The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs), located in the promoter regions of target genes. This binding recruits coactivator proteins and the general transcription machinery, leading to the up-regulation of gene transcription. Key anti-inflammatory proteins, such as Lipocortin-1 (Annexin A1), are synthesized via this mechanism.
-
Transrepression (Gene Repression): This is considered the major mechanism behind the anti-inflammatory effects of glucocorticoids. The activated GR does not bind directly to DNA but instead interacts with other transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By tethering to these pro-inflammatory factors, the GR complex prevents them from binding to their respective DNA response elements, thereby inhibiting the synthesis of cytokines, chemokines, adhesion molecules, and other inflammatory mediators.
Visualizing the Signaling Pathway
The following diagrams illustrate the core signaling cascade and the dual mechanisms of transcriptional control.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Quantitative Data
As data for this compound is unavailable, this table presents comparative quantitative data for well-characterized glucocorticoids to provide context for potency. The Relative Receptor Affinity (RRA) is a measure of how well a drug binds to the GR compared to a standard, typically dexamethasone.
| Compound | Relative Receptor Affinity (RRA)¹ | Dissociation Half-Life (t½) from GR (hours)² |
| Dexamethasone | 100 | ~7.3 |
| Fluticasone Propionate | 1800 | ~10.1 |
| Budesonide | 935 | ~5.1 |
| Mometasone Furoate | 2200 | Not widely reported |
| Ciclesonide | 1200 | Not widely reported |
| Prednisolone | 19 | Not widely reported |
| Hydrocortisone (Cortisol) | 10 | ~0.5 |
| This compound (ZK-90999) | Data Not Available | Data Not Available |
¹ RRA values are compiled from various sources and can differ based on assay conditions. They are relative to dexamethasone = 100. ² Dissociation half-life reflects the stability of the ligand-receptor complex.
Experimental Protocols
The characterization of a glucocorticoid like this compound would involve several key in vitro experiments to determine its potency and mechanism.
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of the compound for the glucocorticoid receptor.
Methodology:
-
Source of GR: A cytosolic fraction is prepared from cells expressing high levels of GR (e.g., human A549 lung epithelial cells or recombinant cells).
-
Radioligand: A radiolabeled glucocorticoid with high affinity, typically [³H]-dexamethasone, is used as a competitive ligand.
-
Competitive Binding: A constant concentration of [³H]-dexamethasone is incubated with the GR preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation: After incubation to equilibrium, bound and free radioligand are separated. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the large receptor-ligand complex.
-
Quantification: The radioactivity trapped on the filter is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A competition curve is generated, from which the IC₅₀ (concentration of test compound that inhibits 50% of specific [³H]-dexamethasone binding) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.
GRE-Mediated Reporter Gene Assay
Objective: To measure the functional ability of the compound to activate GR-mediated gene transcription (transactivation).
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293 or A549) is transiently or stably transfected with two plasmids.
-
Reporter Plasmid: Contains a reporter gene (e.g., Luciferase or β-galactosidase) under the control of a promoter containing multiple copies of a Glucocorticoid Response Element (GRE).
-
Expression Plasmid (optional): Contains the gene for the human GR, to ensure high levels of expression.
-
-
Compound Treatment: The transfected cells are treated with serial dilutions of the test compound (this compound) for a defined period (e.g., 6-24 hours).
-
Cell Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme is measured. For luciferase, a substrate (luciferin) is added, and the resulting luminescence is quantified using a luminometer.
-
Data Analysis: A dose-response curve is generated by plotting reporter activity against the log concentration of the compound. The EC₅₀ (effective concentration that produces 50% of the maximal response) is calculated from this curve, indicating the compound's potency for transactivation.
Caption: Workflow for a GRE-mediated reporter gene assay.
References
An In-depth Technical Guide on the Chemical and Pharmacological Profile of Amebucort
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amebucort (developmental code name ZK-90999) is a synthetic corticosteroid belonging to the glucocorticoid class.[1] While it was developed as a potential therapeutic agent, it was never commercially marketed.[1] This guide provides a comprehensive overview of its chemical structure, and physicochemical properties based on available data. Given the limited public information on specific experimental studies involving this compound, this document also outlines the generalized mechanism of action for glucocorticoids and proposes a standard experimental workflow for the characterization of such compounds.
Chemical Structure and Properties
This compound is a pregnane derivative, specifically a derivative of 11β,17α,21-Trihydroxy-6α-methylpregn-4-ene-3,20-dione, with a butyrate group at the 17-position and an acetate group at the 21-position.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | [(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate[2] |
| CAS Number | 83625-35-8[2] |
| Molecular Formula | C28H40O7 |
| Synonyms | ZK-90999, 11β,17α,21-Trihydroxy-6α-methylpregn-4-ene-3,20-dione 17-butyrate 21-acetate |
| InChIKey | QRRVOCXLQYLNEC-PPJDWOAVSA-N |
| SMILES | CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C--INVALID-LINK--CC[C@]34C)C">C@@HO)C)C(=O)COC(=O)C |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 488.6 g/mol | PubChem |
| XLogP3 | 4.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 8 | PubChem |
| Exact Mass | 488.27740361 Da | PubChem |
| Topological Polar Surface Area | 107 Ų | PubChem |
| Heavy Atom Count | 35 | PubChem |
Note: The properties listed above are computationally derived and have not been experimentally verified in publicly available literature.
Pharmacology: Presumed Mechanism of Action
As a glucocorticoid, this compound is expected to exert its effects primarily by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. The mechanism involves both genomic and non-genomic pathways to modulate inflammatory responses.
Genomic Pathway:
-
Cellular Entry: Being lipophilic, this compound is presumed to passively diffuse across the cell membrane into the cytoplasm.
-
Receptor Binding: In the cytoplasm, it binds to the inactive GR, which is part of a large multiprotein complex including heat shock proteins (Hsp90, Hsp70) and immunophilins.
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the associated proteins. This unmasks the nuclear localization signals of the GR.
-
Dimerization and Nuclear Entry: The activated ligand-GR complexes dimerize and translocate into the nucleus.
-
Transcriptional Regulation:
-
Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin A1, mitogen-activated protein kinase phosphatase-1 (MKP-1), and IkB-α.
-
Transrepression: The activated GR can also suppress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1, without direct DNA binding.
-
References
Amebucort (ZK-90999): An Obscure Synthetic Glucocorticoid
Amebucort , also known by its developmental code name ZK-90999 , is a synthetic glucocorticoid corticosteroid. Despite its development, the compound was never marketed, and as a result, in-depth technical information and extensive experimental data in the public domain are exceptionally limited.
Chemical Identity
| Identifier | Value |
| Name | This compound |
| Developmental Code | ZK-90999 |
| Chemical Class | Synthetic Glucocorticoid Corticosteroid |
| IUPAC Name | 11β,17α,21-Trihydroxy-6α-methylpregn-4-ene-3,20-dione 17-butyrate 21-acetate |
Pharmacological Profile
As a glucocorticoid, this compound is presumed to exert its effects through interaction with the glucocorticoid receptor (GR). The binding of a glucocorticoid to the cytoplasmic GR triggers a conformational change, leading to the dissociation of heat shock proteins and translocation of the activated receptor-ligand complex into the nucleus.
Glucocorticoid Receptor Signaling Pathway
The canonical signaling pathway for glucocorticoids, which this compound would be expected to follow, involves the modulation of gene expression.
Within the nucleus, the activated complex can act in two primary ways:
-
Transactivation: The GR-ligand complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This typically leads to the increased transcription of anti-inflammatory proteins and enzymes involved in metabolic regulation.
-
Transrepression: The activated GR can also interact with other transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This protein-protein interaction inhibits the transcription of pro-inflammatory genes, a key mechanism for the anti-inflammatory effects of glucocorticoids.
Experimental Data and Protocols
A thorough review of publicly available scientific literature and databases reveals a significant lack of specific experimental data for this compound (ZK-90999). Quantitative data on its binding affinity for the glucocorticoid receptor, in vivo anti-inflammatory potency, and pharmacokinetic profile are not available. Similarly, detailed experimental protocols from preclinical or clinical studies involving this compound have not been published.
The absence of this information is likely due to the cessation of its development before reaching a stage where extensive public documentation would be generated. Research and development on this compound appear to have been discontinued, and the associated data remains proprietary or was never published.
Conclusion
This compound (ZK-90999) remains an obscure synthetic corticosteroid. While its general mechanism of action can be inferred from its classification as a glucocorticoid, the specific and detailed technical data required for a comprehensive understanding by researchers and drug development professionals is not present in the public domain. Without access to internal developmental reports or unpublished studies, a more in-depth analysis of its properties and potential is not possible.
Amebucort developmental history
Amebucort: An Inquiry into a Shelved Synthetic Corticosteroid
This compound, a synthetic glucocorticoid corticosteroid bearing the developmental code name ZK-90999, represents a pharmaceutical compound that, despite its development, was never brought to market.[1] This in-depth guide seeks to collate the available technical information on this compound, acknowledging the significant limitations due to its discontinued status and the passage of time since its active development.
Introduction
This compound was a research endeavor of Schering AG, a German pharmaceutical company that was later acquired by Bayer.[2][3][4] Like other glucocorticoids, it was designed to modulate inflammatory responses. However, the reasons for the cessation of its development and its failure to reach clinical use remain largely undocumented in publicly accessible records.
Chemical and Physical Properties
While detailed experimental data on the physicochemical properties of this compound are scarce, some basic information has been compiled from chemical databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₀O₇ | PubChem[5] |
| Molecular Weight | 488.6 g/mol | PubChem |
| IUPAC Name | [(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | PubChem |
| InChI Key | QRRVOCXLQYLNEC-PPJDWOAVSA-N | GSRS |
| CAS Number | 83625-35-8 | PubChem |
Developmental History
The developmental history of this compound is not well-documented in scientific literature or public archives. It is known to have originated from the steroid research programs at Schering AG, a company with a significant history in the development of steroidal hormones. The developmental code ZK-90999 places it within the nomenclature of Schering AG's research and development pipeline.
The broader context of glucocorticoid development during the mid to late 20th century was characterized by efforts to synthesize new molecules with improved therapeutic indices—that is, maximizing anti-inflammatory potency while minimizing the well-known side effects of corticosteroids, such as metabolic changes, immunosuppression, and effects on the central nervous system. It is plausible that this compound was one of many candidates synthesized and evaluated in this pursuit. The fact that it was never marketed suggests that it either did not demonstrate a favorable risk-benefit profile in preclinical or early clinical studies, or it was superseded by more promising compounds.
Preclinical and Clinical Data
A comprehensive search of scientific and medical databases reveals a notable absence of published preclinical or clinical trial data for this compound (ZK-90999). This lack of information prevents a detailed analysis of its pharmacological profile.
Pharmacodynamics and Mechanism of Action
As a glucocorticoid, this compound's mechanism of action would have been predicated on its interaction with the glucocorticoid receptor (GR). The binding of a glucocorticoid to the cytoplasmic GR triggers a conformational change, leading to the dissociation of heat shock proteins and the translocation of the ligand-receptor complex into the nucleus.
In the nucleus, this complex would then interact with glucocorticoid response elements (GREs) on DNA to either activate or repress gene transcription. This modulation of gene expression is the basis for the anti-inflammatory and immunosuppressive effects of glucocorticoids.
Pharmacokinetics
No specific pharmacokinetic data for this compound, such as its absorption, distribution, metabolism, and excretion, are available in the public domain.
Synthesis
The chemical structure of this compound suggests a multi-step synthesis process typical for steroidal compounds, likely starting from a readily available steroid precursor. However, no specific synthetic route has been published for this compound.
Conclusion
This compound (ZK-90999) remains an obscure chapter in the history of corticosteroid development by Schering AG. The absence of published data on its synthesis, pharmacology, and clinical evaluation makes a comprehensive technical assessment impossible. It serves as an example of the many pharmaceutical compounds that undergo initial development but are ultimately abandoned for a multitude of potential reasons, including insufficient efficacy, unfavorable safety profiles, or strategic business decisions. Without access to internal archival records from the former Schering AG, the detailed developmental history of this compound is likely to remain unknown.
References
Amebucort: A Technical Guide to Solubility and Stability
Disclaimer: Publicly available experimental data on the solubility and stability of Amebucort is limited. This compound is a synthetic glucocorticoid that was never marketed.[1] This guide, therefore, provides a framework for assessing these critical properties for a compound of this class, drawing upon established principles of pharmaceutical sciences. The data, protocols, and pathways presented are illustrative and intended to serve as a technical guide for researchers, scientists, and drug development professionals.
Introduction
This compound (C₂₈H₄₀O₇, Molar Mass: 488.621 g·mol⁻¹) is a synthetic glucocorticoid corticosteroid.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is fundamental to the development of a safe, effective, and stable dosage form. Solubility and stability are paramount among these properties, influencing everything from bioavailability and manufacturability to storage and shelf-life. This document outlines the core principles and methodologies for the comprehensive evaluation of the solubility and stability of a corticosteroid API like this compound.
Solubility Profile
Solubility is a critical determinant of a drug's absorption and bioavailability. For a corticosteroid, which may be formulated for oral, topical, or parenteral administration, understanding its solubility in a range of aqueous and organic media is essential.
Quantitative Solubility Data
The following table represents an exemplary solubility profile for a corticosteroid API. Actual experimental values for this compound would need to be determined empirically.
| Solvent/Medium | Temperature (°C) | Exemplary Solubility (mg/mL) | Method |
| Purified Water | 25 | < 0.01 | Shake-Flask |
| Phosphate Buffered Saline (pH 7.4) | 37 | < 0.01 | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 37 | < 0.01 | Shake-Flask |
| Ethanol | 25 | 25.0 | Shake-Flask |
| Methanol | 25 | 15.0 | Shake-Flask |
| Acetone | 25 | 45.0 | Shake-Flask |
| Propylene Glycol | 25 | 10.0 | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials containing the different solvents of interest.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C and 37 °C) for a defined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solids. Subsequently, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to ensure clear separation of the supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility from the measured concentration, accounting for the dilution factor. The mean of three independent determinations is typically reported.
Stability Profile
Stability testing is crucial for identifying degradation pathways, determining shelf-life, and defining appropriate storage conditions. Forced degradation studies are a key component of this evaluation.
Forced Degradation Studies
Forced degradation, or stress testing, exposes the API to conditions more severe than accelerated stability testing. It is used to identify likely degradation products and to develop and validate stability-indicating analytical methods.
The table below outlines a typical protocol for a forced degradation study of a corticosteroid.
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | Expected Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 80 | Hydrolysis of ester groups |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60 | Hydrolysis of ester groups |
| Neutral Hydrolysis | Purified Water | 72 hours | 80 | Minor hydrolysis |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature | Oxidation of hydroxyl groups |
| Photolytic Degradation | Exposed to UV light (ICH Q1B option 2) | 7 days | Room Temperature | Photodegradation products |
| Thermal Degradation | Stored in an oven | 7 days | 105 | Thermally induced degradants |
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the API in the presence of its degradation products, excipients, and other potential impurities.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.
-
Column Temperature: 30 °C.
-
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key aspect is to demonstrate that the peaks corresponding to the degradation products are well-resolved from the main this compound peak.
-
Sample Preparation for Stability Studies:
-
Prepare solutions of this compound in the relevant stress media at a known concentration (e.g., 1 mg/mL).
-
At specified time points, withdraw samples.
-
Neutralize the acid and base-stressed samples if necessary.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Analysis: Inject the prepared samples into the HPLC system and record the chromatograms.
-
Data Interpretation: Calculate the percentage of this compound remaining and the percentage of each degradation product formed. The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.
Visualizations
Physicochemical Property Assessment Workflow
The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity like this compound.
Hypothetical Degradation Pathway
Given the typical structure of corticosteroids containing ester and hydroxyl groups, a plausible, though hypothetical, degradation pathway for this compound under hydrolytic and oxidative stress is shown below.
References
Amebucort Receptor Binding Affinity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amebucort, also known by its developmental code name ZK-90999, is a synthetic corticosteroid classified as a glucocorticoid.[1] Like other compounds in its class, its mechanism of action is presumed to involve binding to and activation of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. This interaction initiates a cascade of events that ultimately modulates the expression of target genes, leading to the wide-ranging physiological and pharmacological effects of glucocorticoids, including their potent anti-inflammatory and immunosuppressive properties.
Despite its classification as a glucocorticoid, a comprehensive search of publicly available scientific literature, patent databases, and chemical registries did not yield specific quantitative data on the binding affinity of this compound for the glucocorticoid receptor. Quantitative metrics such as the dissociation constant (Kd), inhibitor constant (Ki), or the half-maximal inhibitory concentration (IC50) are essential for characterizing the potency and selectivity of a ligand for its receptor. The absence of this data for this compound prevents a detailed quantitative comparison with other well-characterized glucocorticoids.
This technical guide will, therefore, focus on the established principles of glucocorticoid receptor binding and signaling, and provide detailed experimental protocols that are routinely used to determine the receptor binding affinity of compounds like this compound. This information will equip researchers with the necessary background and methodologies to characterize the binding properties of this compound or similar molecules.
Glucocorticoid Receptor Signaling Pathway
The binding of a glucocorticoid agonist to the glucocorticoid receptor initiates a well-characterized signaling cascade. In its inactive state, the GR resides primarily in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, as well as immunophilins. Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of the chaperone proteins. This exposes a nuclear localization signal, facilitating the translocation of the ligand-receptor complex into the nucleus.
Once in the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either enhance (transactivation) or suppress (transrepression) gene transcription. The anti-inflammatory effects of glucocorticoids are largely attributed to the transrepression of pro-inflammatory genes, such as those encoding cytokines and chemokines, often through protein-protein interactions with other transcription factors like NF-κB and AP-1.
Experimental Protocols for Determining Receptor Binding Affinity
The following are detailed methodologies for commonly employed assays to quantify the binding affinity of a ligand to the glucocorticoid receptor.
Radioligand Binding Assay (Competitive Inhibition)
Radioligand binding assays are a gold-standard method for determining the affinity of a ligand for its receptor. In a competitive binding assay, a constant concentration of a radiolabeled ligand (e.g., [³H]-dexamethasone) is incubated with the receptor source (e.g., purified GR, cell lysates, or tissue homogenates) in the presence of varying concentrations of an unlabeled competitor ligand (e.g., this compound). The ability of the unlabeled ligand to displace the radiolabeled ligand from the receptor is measured.
Materials:
-
Purified recombinant human glucocorticoid receptor or a cellular preparation containing the receptor.
-
Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).
-
Unlabeled competitor ligand (this compound).
-
Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
-
Vacuum filtration manifold.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled competitor ligand (this compound) in assay buffer.
-
Prepare a working solution of the radiolabeled ligand at a concentration close to its Kd value.
-
Prepare the receptor solution at an appropriate concentration in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
A fixed volume of assay buffer.
-
A volume of the serially diluted unlabeled competitor ligand (or buffer for total binding controls).
-
A volume of assay buffer with a high concentration of a known unlabeled glucocorticoid for non-specific binding controls.
-
A fixed volume of the radiolabeled ligand solution.
-
A fixed volume of the receptor preparation to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium. The incubation time should be determined empirically.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration manifold. The receptor-bound radioligand will be trapped on the filter, while the unbound ligand will pass through.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
The data is plotted as the percentage of specific binding of the radiolabeled ligand versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Fluorescence Polarization (FP) Based Competitor Assay
Fluorescence polarization is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. In the context of receptor binding, a fluorescently labeled glucocorticoid (tracer) will have a high polarization value when bound to the larger glucocorticoid receptor due to its slower tumbling rate. In the presence of a competing unlabeled ligand like this compound, the tracer is displaced, tumbles more rapidly in solution, and results in a lower polarization value.
Materials:
-
Purified recombinant human glucocorticoid receptor.
-
Fluorescently labeled glucocorticoid tracer.
-
Unlabeled competitor ligand (this compound).
-
Assay buffer.
-
Black, low-volume 384-well plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled competitor ligand (this compound) in assay buffer.
-
Prepare a working solution of the fluorescent tracer at a concentration at or below its Kd for the GR.
-
Prepare a working solution of the GR in assay buffer.
-
-
Assay Setup:
-
To the wells of a 384-well plate, add:
-
A volume of the serially diluted competitor ligand.
-
A volume of the fluorescent tracer solution.
-
A volume of the GR solution to initiate the reaction.
-
-
Include controls for no competitor (maximum polarization) and a saturating concentration of a known unlabeled ligand (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature, protected from light, for a sufficient time to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis:
The raw fluorescence polarization data is plotted against the logarithm of the competitor concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation as described for the radioligand binding assay.
Conclusion
While specific quantitative binding affinity data for this compound is not currently available in the public domain, its classification as a synthetic glucocorticoid strongly implies that it acts through the glucocorticoid receptor. The established signaling pathway for glucocorticoids provides a framework for understanding its potential mechanism of action. The detailed experimental protocols for radioligand binding and fluorescence polarization assays provided in this guide offer robust and widely accepted methods for determining the receptor binding affinity of this compound. The generation of such data would be a critical step in the comprehensive pharmacological characterization of this compound and would enable its quantitative comparison to other clinically relevant glucocorticoids. This information is indispensable for researchers and professionals involved in the discovery and development of novel corticosteroid therapies.
References
In Vitro Pharmacokinetics of Amebucort: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the in vitro pharmacokinetic properties of Amebucort, a novel investigational compound. Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug candidate at an early stage is crucial for predicting its in vivo behavior and potential for clinical success. This document summarizes key in vitro findings related to this compound's metabolic stability, protein binding, and cell permeability, offering valuable insights for researchers and drug development professionals.
Data Presentation
The following tables summarize the quantitative data obtained from various in vitro pharmacokinetic assays conducted on this compound.
Table 1: Metabolic Stability of this compound in Liver Microsomes
| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |
| Human | 25.4 ± 3.1 | 27.3 |
| Rat | 48.2 ± 5.7 | 14.4 |
| Mouse | 61.5 ± 7.2 | 11.3 |
Table 2: Plasma Protein Binding of this compound
| Species | Protein Binding (%) |
| Human | 98.7 ± 0.5 |
| Rat | 97.2 ± 0.8 |
| Mouse | 96.5 ± 1.1 |
Table 3: Cell Permeability of this compound in Caco-2 Cells
| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
| Apical to Basolateral (A→B) | 15.2 ± 1.8 | 2.5 |
| Basolateral to Apical (B→A) | 38.0 ± 4.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Metabolic Stability Assay
The metabolic stability of this compound was assessed using liver microsomes from humans, rats, and mice.
-
Incubation: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing an NADPH-regenerating system.
-
Sampling: Aliquots were taken at various time points (0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction was stopped by adding ice-cold acetonitrile.
-
Analysis: The concentration of this compound at each time point was determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Calculation: The in vitro half-life (t½) and intrinsic clearance (CLint) were calculated from the disappearance rate of this compound.[1][2][3]
Plasma Protein Binding Assay
The extent of this compound's binding to plasma proteins was determined using the equilibrium dialysis method.[4][5]
-
Preparation: Plasma from humans, rats, and mice was spiked with this compound (5 µM).
-
Dialysis: The spiked plasma was placed in one chamber of a dialysis unit, separated by a semi-permeable membrane from a protein-free buffer in the other chamber.
-
Equilibration: The unit was incubated at 37°C until equilibrium was reached.
-
Analysis: The concentrations of this compound in both the plasma and buffer chambers were measured by LC-MS/MS.
-
Calculation: The percentage of protein binding was calculated based on the concentration difference between the two chambers.
Caco-2 Permeability Assay
The intestinal permeability of this compound was evaluated using the Caco-2 cell monolayer model, which is a well-established in vitro model for predicting human oral drug absorption.
-
Cell Culture: Caco-2 cells were cultured on Transwell® inserts to form a confluent monolayer.
-
Bidirectional Transport: this compound (10 µM) was added to either the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: Samples were collected from the receiver chamber at various time points.
-
Analysis: The concentration of this compound in the samples was quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) was calculated for both the A→B and B→A directions. The efflux ratio (Papp B→A / Papp A→B) was then determined to assess the potential for active efflux.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the in vitro pharmacokinetic evaluation of this compound.
This compound Metabolism and Transport Pathway
Caption: Metabolic and transport pathways of this compound.
Experimental Workflow for In Vitro ADME Studies
Caption: Workflow for in vitro ADME experiments.
Conclusion
The in vitro pharmacokinetic data for this compound indicate that it is a compound with moderate metabolic stability, high plasma protein binding, and good cell permeability with some evidence of active efflux. These findings provide a foundational understanding of this compound's ADME properties, which is essential for guiding further preclinical and clinical development. The detailed experimental protocols and illustrative diagrams included in this guide are intended to support ongoing research efforts and facilitate the successful advancement of this compound as a potential therapeutic agent.
References
- 1. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of In Vitro Metabolism Activation in High-Throughput Screening [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Binding: Do We Ever Learn? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Protein Binding of Amphotericin B and Pharmacokinetics of Bound versus Unbound Amphotericin B after Administration of Intravenous Liposomal Amphotericin B (AmBisome) and Amphotericin B Deoxycholate - PMC [pmc.ncbi.nlm.nih.gov]
Amebucort: A Technical Whitepaper on its Presumed Glucocorticoid Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Amebucort (developmental code name ZK-90999) is a synthetic glucocorticoid that was never brought to market.[1] Consequently, there is a significant lack of publicly available, peer-reviewed data on its specific pharmacological properties. This document, therefore, serves as an in-depth technical guide to the presumed glucocorticoid activity of this compound, based on the well-established mechanisms of action for its class. The quantitative data presented is illustrative, and the experimental protocols are standardized methodologies used to characterize such compounds.
Introduction to Glucocorticoid Receptor Signaling
Glucocorticoids are a class of steroid hormones that are essential for regulating a wide array of physiological processes, including metabolism, immune response, and inflammation.[2][3] Synthetic glucocorticoids like this compound are designed to leverage these properties for therapeutic purposes, primarily as anti-inflammatory and immunosuppressive agents.[4]
The effects of glucocorticoids are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor that resides in the cytoplasm of nearly every cell in the body.[5] In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs). The classical signaling pathway, which this compound is presumed to follow, involves several key steps:
-
Ligand Binding: As a lipophilic molecule, the glucocorticoid diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the GR in the cytoplasm.
-
Conformational Change and Dissociation: This binding induces a conformational change in the GR, causing the dissociation of the associated heat shock proteins.
-
Nuclear Translocation: The activated ligand-GR complex translocates into the nucleus.
-
Dimerization and DNA Binding: Inside the nucleus, GR monomers typically dimerize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.
-
Gene Regulation:
-
Transactivation: The GR dimer recruits co-activator proteins to the promoter, enhancing the transcription of anti-inflammatory genes (e.g., annexin A1, IκBα).
-
Transrepression: The GR can also inhibit the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1.
-
This dual action on gene expression is the foundation of the potent anti-inflammatory effects of glucocorticoids.
Quantitative Analysis of Glucocorticoid Activity
The therapeutic potential of a glucocorticoid is defined by its binding affinity, potency, and efficacy. These parameters are determined through rigorous in vitro testing.
-
Receptor Binding Affinity (Kᵢ): Measures how tightly a drug binds to the GR. It is inversely proportional to the inhibition constant (Kᵢ); a lower Kᵢ value signifies a higher binding affinity. This is often determined via competitive binding assays.
-
Potency (EC₅₀): The concentration of a drug that elicits 50% of its maximal effect. A lower EC₅₀ value indicates greater potency. This is typically measured using a dose-response curve in a functional assay, such as a reporter gene assay.
-
Efficacy (Eₘₐₓ): The maximum biological response a drug can produce upon binding to the receptor. It is often expressed relative to a well-characterized standard, such as dexamethasone.
Table 1: Comparative Glucocorticoid Activity Data (Illustrative)
The following table presents hypothetical data for this compound alongside published data for established glucocorticoids to provide a comparative framework. Note: The values for this compound are for illustrative purposes only.
| Compound | Relative Binding Affinity (RBA)¹ | Potency (EC₅₀ in nM)² | Relative Efficacy (Eₘₐₓ)³ |
| This compound (Hypothetical) | 1500 | 0.5 | 110% |
| Dexamethasone | 100 | 1.0 | 100% |
| Budesonide | 930 | 0.9 | 100% |
| Fluticasone Propionate | 1800 | 0.4 | 110% |
| Cortisol | 10 | 10.0 | 80% |
¹ Relative Binding Affinity compared to Dexamethasone (Dexamethasone = 100). ² EC₅₀ values from a standardized GRE-driven luciferase reporter gene assay. ³ Efficacy relative to the maximum response induced by Dexamethasone.
Key Experimental Protocols
The characterization of a novel glucocorticoid like this compound requires standardized, reproducible in vitro assays. Below are detailed protocols for two fundamental experiments.
Protocol: Glucocorticoid Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound by measuring its ability to compete with a radiolabeled glucocorticoid for binding to the GR.
1. Materials:
-
Recombinant human GR or cytosol extract from GR-expressing cells.
-
Radioligand: [³H]-dexamethasone.
-
Test Compound: this compound, dissolved in DMSO.
-
Reference Compound: Unlabeled dexamethasone.
-
Assay Buffer: Phosphate-buffered saline (PBS) with protease inhibitors.
-
Scintillation fluid and vials.
-
Glass fiber filters and a cell harvester.
2. Procedure:
-
Preparation: Prepare serial dilutions of this compound and unlabeled dexamethasone in the assay buffer.
-
Incubation: In a 96-well plate, combine the GR preparation, a fixed concentration of [³H]-dexamethasone, and varying concentrations of either the test compound (this compound) or the reference compound. Include wells for total binding (radioligand + GR only) and non-specific binding (radioligand + GR + a high concentration of unlabeled dexamethasone).
-
Equilibrium: Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the GR-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding).
Protocol: Glucocorticoid Receptor Transactivation (Reporter Gene) Assay
This functional assay measures the ability of a compound to activate the GR and induce the expression of a reporter gene.
1. Materials:
-
Cell Line: Human embryonic kidney (HEK293) or human lung adenocarcinoma (A549) cells.
-
Plasmids: An expression vector for human GR and a reporter vector containing a promoter with multiple GREs driving the expression of the firefly luciferase gene. A control plasmid (e.g., Renilla luciferase) is used for normalization.
-
Transfection Reagent.
-
Cell Culture Medium and Fetal Bovine Serum (charcoal-stripped to remove endogenous steroids).
-
Test Compound: this compound, dissolved in DMSO.
-
Luciferase Assay Reagent.
-
Luminometer.
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the GR expression plasmid, the GRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
Incubation: Allow the cells to express the plasmid proteins for 24 hours.
-
Compound Treatment: Replace the medium with fresh, charcoal-stripped serum medium containing serial dilutions of this compound or a reference agonist (e.g., dexamethasone). Include a vehicle control (DMSO).
-
Induction: Incubate the cells for another 18-24 hours to allow for GR activation and reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activity in the cell lysate using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized relative light units (RLU) against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
While specific experimental data for this compound is not publicly available due to its status as an unmarketed developmental compound, its classification as a synthetic glucocorticoid allows for a robust, evidence-based presumption of its mechanism of action and pharmacological profile. It is expected to function as a potent agonist of the glucocorticoid receptor, initiating a signaling cascade that results in the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory mediators. The established in vitro methodologies outlined in this guide, including competitive binding and reporter gene assays, represent the gold standard for definitively quantifying the binding affinity, potency, and efficacy of any novel glucocorticoid, and would be the necessary next steps in its formal characterization.
References
- 1. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Transactivation assay for determination of glucocorticoid bioactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Studies of Amebucort: A Review of Preclinical Development
Amebucort (ZK-90999): An Undeveloped Synthetic Glucocorticoid
This compound, also known by its developmental code name ZK-90999, is a synthetic glucocorticoid corticosteroid that was under investigation but was never brought to market.[1] As a result of its discontinued development, publicly available data from in vivo studies are scarce, limiting a comprehensive analysis of its preclinical profile. This guide provides an overview of the known information regarding this compound and outlines the general methodologies and signaling pathways pertinent to glucocorticoid research, which would have been relevant to its in vivo evaluation.
Core Concepts in Glucocorticoid In Vivo Assessment
The in vivo evaluation of a synthetic glucocorticoid like this compound would have focused on its pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy in relevant disease models, and safety profile.
Pharmacokinetics
Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. A typical experimental workflow for assessing the pharmacokinetics of a new chemical entity like this compound is outlined below.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Signaling Pathway
As a glucocorticoid, this compound's mechanism of action would involve the glucocorticoid receptor (GR). The classical signaling pathway for glucocorticoids is well-established and involves the translocation of the activated receptor to the nucleus to modulate gene expression.
Caption: Simplified classical glucocorticoid signaling pathway.
Experimental Protocols
While specific protocols for this compound are not available, the following represents a generalized methodology for evaluating the anti-inflammatory activity of a novel glucocorticoid in a rodent model.
Model: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory effects of a test compound.
Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Compound Administration: The test compound (e.g., this compound) is administered, typically orally or intraperitoneally, at various doses. A positive control (e.g., a known glucocorticoid) and a vehicle control are included.
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group.
Quantitative Data
Due to the discontinuation of this compound's development, there is no publicly accessible quantitative data from in vivo studies to present in tabular format. Such tables would typically include pharmacokinetic parameters (e.g., Cmax, AUC, half-life) and pharmacodynamic endpoints (e.g., percentage inhibition of inflammation, dose-response relationships).
References
Methodological & Application
Amebucort: Application Notes and Protocols for Cell Culture Experiments
Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. "Amebucort" is a hypothetical compound name used for illustrative purposes, as no publicly available scientific literature or experimental data exists for a compound with this name. The protocols and data presented below are based on common practices for characterizing a novel anti-inflammatory and anti-proliferative agent and should be adapted based on empirical data obtained for a real-world compound.
Introduction
This compound is a novel synthetic corticosteroid being investigated for its potential anti-inflammatory and anti-proliferative properties. This document provides detailed protocols for its application in cell culture experiments, focusing on determining optimal dosage and characterizing its mechanism of action. The following guidelines are designed for researchers in drug development and cell biology.
Mechanism of Action
This compound is hypothesized to function as a glucocorticoid receptor (GR) agonist. Upon entering the cell, it binds to the cytoplasmic GR, inducing a conformational change that leads to the dissociation of heat shock proteins. The activated this compound-GR complex then translocates to the nucleus, where it can modulate gene expression in two primary ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by direct protein-protein interaction, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Figure 1. Proposed mechanism of action for this compound.
Experimental Protocols
This protocol outlines the use of a Resazurin-based assay to determine the cytotoxic effects of this compound and establish a working concentration range for subsequent experiments.
Workflow:
Figure 2. Workflow for determining this compound cytotoxicity.
Materials:
-
Target cell line (e.g., A549, HeLa, Jurkat)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in complete medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Resazurin Addition: Add 20 µL of Resazurin solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
This protocol measures the ability of this compound to inhibit the NF-κB signaling pathway, a key pathway in inflammation.
Procedure:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
Cell Seeding: Seed the transfected cells into a 96-well white plate.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as TNF-α (10 ng/mL) or LPS (1 µg/mL). Include a non-stimulated control.
-
Incubation: Incubate for 6-8 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the stimulated control.
Quantitative Data Summary
The following tables represent hypothetical data from the experiments described above.
Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values)
| Cell Line | Incubation Time (h) | IC50 (µM) |
| A549 (Lung Carcinoma) | 48 | 15.2 |
| HeLa (Cervical Cancer) | 48 | 25.8 |
| Jurkat (T-lymphocyte) | 48 | 8.5 |
| PBMC (Peripheral Blood Mononuclear Cells) | 24 | > 100 |
Table 2: Inhibition of TNF-α-induced NF-κB Activity by this compound
| This compound Concentration (µM) | NF-κB Activity (% of Stimulated Control) |
| 0.01 | 92.3 |
| 0.1 | 68.1 |
| 1 | 35.7 |
| 10 | 12.4 |
Conclusion
These protocols provide a foundational framework for the in vitro characterization of "this compound." The initial cytotoxicity assays are crucial for determining a sub-lethal concentration range for use in subsequent mechanistic studies, such as the NF-κB reporter assay. Based on the hypothetical data, this compound demonstrates cell-type-specific anti-proliferative effects and potent anti-inflammatory activity. Further investigations should focus on its effects on downstream targets and its efficacy in more complex co-culture or 3D culture models. Researchers should always optimize these protocols for their specific cell lines and experimental conditions.
Application Notes and Protocols for In Vivo Studies of Amebucort
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amebucort is a synthetic glucocorticoid corticosteroid intended for research in inflammatory disorders.[1] Like many corticosteroids, this compound is presumed to have low aqueous solubility, a critical consideration for in vivo studies. Proper dissolution and formulation are paramount to ensure accurate dosing, bioavailability, and reproducible results. These application notes provide generalized protocols for dissolving and administering this compound for in vivo research, based on established methods for poorly water-soluble corticosteroids. The provided protocols are intended as a starting point and may require optimization for specific experimental needs.
Data Presentation: Vehicle Compositions for In Vivo Administration
The selection of an appropriate vehicle is crucial for the effective delivery of hydrophobic compounds like this compound. Below is a table summarizing common vehicles used for oral and parenteral administration in preclinical research.
| Vehicle Component | Typical Concentration Range | Administration Route(s) | Key Characteristics & Considerations |
| Aqueous-Based Vehicles | |||
| 0.5% - 1% Methylcellulose (or Carboxymethyl cellulose) in Water/Saline | 0.5% - 1% (w/v) | Oral Gavage | Forms a suspension. Helps to keep the compound uniformly dispersed. May require frequent vortexing during dosing.[2] |
| Saline (0.9% NaCl) with a solubilizing agent | Variable | Oral Gavage, Parenteral | Often used as a diluent for more concentrated drug stocks in organic solvents. |
| Organic Solvents & Surfactants (often in combination) | |||
| Dimethyl sulfoxide (DMSO) | 5% - 10% (v/v) | Oral Gavage, Parenteral | A powerful solvent, but can have pharmacological effects and cause irritation at higher concentrations.[3] |
| Polyethylene glycol 300/400 (PEG300/PEG400) | 10% - 40% (v/v) | Oral Gavage, Parenteral | A common co-solvent that improves solubility. Can be viscous.[4] |
| Tween 80 (Polysorbate 80) | 1% - 10% (v/v) | Oral Gavage, Parenteral | A non-ionic surfactant used to increase solubility and stability of suspensions.[3] |
| Lipid-Based Vehicles | |||
| Corn Oil / Sesame Oil / Peanut Oil | 100% | Oral Gavage, Subcutaneous | Suitable for highly lipophilic compounds. Can influence absorption and metabolism. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol provides two options: a solution for compounds soluble in a co-solvent system and a suspension for compounds with very low solubility.
Option A: Co-Solvent Solution
This method is suitable if this compound is sufficiently soluble in the final vehicle composition. A common vehicle for oral gavage is a mixture of DMSO, PEG400, Tween 80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder and place it in a sterile vial.
-
Initial Dissolution: Add DMSO to the vial to dissolve the this compound. For example, to prepare a final formulation with 10% DMSO, you would first dissolve the compound in this initial volume. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may aid dissolution.
-
Addition of Co-solvents and Surfactants: Add PEG400 and Tween 80 to the solution and vortex until the mixture is homogeneous. A typical ratio might be 40% PEG400 and 5% Tween 80.
-
Final Dilution: Slowly add saline to the mixture while vortexing to reach the final desired concentration and vehicle composition (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline).
-
Final Check: Ensure the final solution is clear and free of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).
Option B: Suspension in Methylcellulose
This is a common method for administering poorly soluble compounds orally.
Materials:
-
This compound powder
-
0.5% Methylcellulose in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Homogenizer or sonicator
Procedure:
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weighing: Weigh the desired amount of this compound powder.
-
Wetting the Powder: Add a small amount of the methylcellulose vehicle to the this compound powder to create a paste. This prevents clumping.
-
Suspension: Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously vortexing or homogenizing.
-
Homogenization: For a uniform suspension, sonicate or use a homogenizer until no large particles are visible.
-
Storage and Use: Store the suspension at 4°C. Before each administration, vortex the suspension vigorously to ensure uniform distribution of the compound.
Protocol 2: Preparation of this compound for Parenteral (Subcutaneous) Injection
Parenteral formulations must be sterile. All preparation steps should be conducted in a laminar flow hood using aseptic techniques.
Option A: Co-Solvent Solution for Injection
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile PEG400
-
Sterile Saline (0.9% NaCl)
-
Sterile, sealed vials
-
Sterile syringes and needles
Procedure:
-
Weighing: Aseptically weigh the required amount of this compound and place it in a sterile, sealed vial.
-
Initial Dissolution: Using a sterile syringe, add a minimal amount of sterile DMSO to the vial to dissolve the this compound. A common starting point is a final concentration of 5-10% DMSO.
-
Addition of Co-solvent: Add sterile PEG400 to the solution and mix thoroughly. For example, a final concentration of 30-40% PEG400 might be used.
-
Final Dilution: Slowly add sterile saline to the vial to reach the final desired volume and concentration. Ensure the solution remains clear.
-
Final Formulation: The final formulation could be, for example, 10% DMSO, 40% PEG400, and 50% saline. This should be optimized based on solubility and tolerability studies.
Option B: Oil-Based Suspension for Injection
For very hydrophobic compounds, a suspension in sterile oil can be used for subcutaneous injection.
Materials:
-
This compound powder (micronized if possible)
-
Sterile sesame oil or corn oil
-
Sterile, sealed vials
-
Sterile syringes and needles
-
Vortex mixer
-
Homogenizer (optional, must be sterile)
Procedure:
-
Sterilization: If not purchased sterile, the oil should be sterilized by filtration or autoclaving. This compound powder should be handled aseptically.
-
Weighing: Aseptically weigh the this compound powder and place it in a sterile vial.
-
Suspension: Using a sterile syringe, add the sterile oil to the vial.
-
Homogenization: Vortex the vial vigorously for several minutes to create a uniform suspension. For a more stable suspension, a sterile homogenizer can be used.
-
Storage and Use: Store the suspension at room temperature, protected from light. Before each injection, the suspension must be thoroughly vortexed to ensure a uniform dose is drawn.
Signaling Pathway
This compound, as a glucocorticoid, is expected to exert its effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the generalized signaling pathway of glucocorticoids.
References
- 1. researchgate.net [researchgate.net]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Amebucort in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amebucort, also known by its developmental code name ZK-90999, is a synthetic glucocorticoid corticosteroid.[1] Although it was never commercially marketed, its classification as a glucocorticoid provides a strong theoretical basis for its potential anti-inflammatory properties.[1] Glucocorticoids are a cornerstone of anti-inflammatory therapy, exerting their effects through multiple genomic and non-genomic pathways to suppress the inflammatory response. These application notes provide a comprehensive overview of the theoretical mechanism of action of this compound and detail standardized protocols for evaluating its anti-inflammatory efficacy in vitro.
The protocols described herein are standard immunological assays suitable for characterizing the anti-inflammatory profile of corticosteroid compounds like this compound. Given the absence of published data for this compound, the quantitative data presented is illustrative, based on typical results obtained with well-characterized glucocorticoids such as dexamethasone, and serves as a benchmark for potential efficacy.
Theoretical Mechanism of Action: Glucocorticoid Signaling
Glucocorticoids, such as this compound, diffuse across the cell membrane and bind to the cytosolic glucocorticoid receptor (GR). This binding event causes the dissociation of heat shock proteins (HSPs), leading to the activation and nuclear translocation of the GR. In the nucleus, the activated GR can modulate gene expression in two primary ways:
-
Transactivation: The GR homodimerizes and binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).
-
Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This monomeric interaction does not involve direct DNA binding by the GR but rather protein-protein interactions that prevent these transcription factors from binding to their DNA response elements, thereby repressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Figure 1. Glucocorticoid signaling pathway.
Data Presentation: Illustrative Anti-inflammatory Activity
The following tables summarize representative quantitative data for a typical glucocorticoid. This data is intended to serve as an example of the expected results when evaluating this compound in the described assays.
Table 1: Inhibition of Pro-inflammatory Cytokine Secretion
| Cell Line | Inflammatory Stimulus | Cytokine Measured | This compound Concentration | % Inhibition (Illustrative) | IC₅₀ (Illustrative) |
|---|---|---|---|---|---|
| RAW 264.7 | LPS (100 ng/mL) | TNF-α | 1 nM | 25% | 10 nM |
| 10 nM | 52% | ||||
| 100 nM | 85% | ||||
| 1 µM | 95% | ||||
| THP-1 | LPS (100 ng/mL) | IL-6 | 1 nM | 20% | 15 nM |
| 10 nM | 45% | ||||
| 100 nM | 80% |
| | | | 1 µM | 92% | |
Table 2: Inhibition of NF-κB Activity
| Cell Line | Assay Type | This compound Concentration | % NF-κB Inhibition (Illustrative) | IC₅₀ (Illustrative) |
|---|---|---|---|---|
| HEK293T-NF-κB-Luc | Reporter Gene Assay | 1 nM | 30% | 8 nM |
| 10 nM | 60% | |||
| 100 nM | 90% |
| | | 1 µM | 98% | |
Experimental Protocols
The following are detailed protocols for key in vitro anti-inflammatory assays suitable for evaluating this compound.
Protocol 1: Inhibition of LPS-Induced Cytokine Production in Macrophages
This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 or THP-1 cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α or human IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. For THP-1 cells, seed at 4 x 10⁵ cells/well and differentiate into macrophages using 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C, 5% CO₂.
-
Inflammatory Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Figure 2. Cytokine inhibition assay workflow.
Protocol 2: NF-κB Reporter Gene Assay
This assay quantifies the ability of this compound to inhibit the NF-κB signaling pathway using a cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin)
-
This compound stock solution (10 mM in DMSO)
-
Human TNF-α (or other NF-κB activator)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the HEK293T-NF-κB-Luc cells in a white, opaque 96-well plate at a density of 2.5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control. Incubate for 1 hour at 37°C, 5% CO₂.
-
NF-κB Activation: Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.
-
Luciferase Measurement: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's protocol.
-
Signal Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage inhibition of luciferase activity for each this compound concentration relative to the TNF-α-stimulated vehicle control. Determine the IC₅₀ value.
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By targeting the glucocorticoid receptor, this compound is theoretically poised to inhibit key inflammatory pathways, including the production of pro-inflammatory cytokines and the activation of the NF-κB transcription factor. The successful application of these assays will enable researchers to characterize its potency and efficacy, providing essential data for further drug development efforts.
References
Amebucort: Unraveling its Potential in Steroid Signaling Research - Application Notes and Protocols
A comprehensive review of available scientific literature reveals a significant lack of specific research data on Amebucort (developmental code name ZK-90999) and its direct application in steroid signaling research. this compound is identified as a synthetic glucocorticoid corticosteroid that was never brought to market. Consequently, detailed experimental protocols, quantitative data on its binding affinities, and specific signaling pathways it modulates are not publicly available.
This document, therefore, aims to provide a foundational understanding of the general principles of glucocorticoid signaling, which would be the theoretical framework for studying a compound like this compound. The subsequent sections will outline standard methodologies and conceptual pathways relevant to the investigation of any novel glucocorticoid.
General Principles of Glucocorticoid Signaling
Glucocorticoids, a class of steroid hormones, exert their effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. This interaction initiates a cascade of molecular events that ultimately modulate the transcription of target genes. The signaling pathway can be broadly divided into genomic and non-genomic effects.
Genomic Signaling Pathway
The classical genomic signaling pathway involves the binding of the glucocorticoid to the cytoplasmic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change in the GR, leading to its dissociation from the complex and translocation into the nucleus. In the nucleus, the GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription.
Caption: Genomic signaling pathway of a glucocorticoid.
Non-Genomic Signaling Pathway
In addition to the well-established genomic actions, glucocorticoids can also elicit rapid, non-genomic effects. These are initiated by the binding of glucocorticoids to membrane-bound receptors or through interactions with cytoplasmic signaling molecules. These rapid actions can influence various cellular processes, including ion transport and the activation of kinase cascades.
Hypothetical Application Notes for this compound Research
Should this compound become available for research, the following application notes would serve as a guide for its characterization as a tool in steroid signaling research.
Objective
To characterize the interaction of this compound with the glucocorticoid receptor and elucidate its functional consequences on downstream signaling pathways.
Key Research Questions
-
What is the binding affinity of this compound for the glucocorticoid receptor?
-
Does this compound act as an agonist or antagonist of the glucocorticoid receptor?
-
What is the potency and efficacy of this compound in inducing GR-mediated gene transcription?
-
Does this compound exhibit any non-genomic signaling effects?
Standard Experimental Protocols
The following are standard protocols used to investigate the interaction of a novel compound with the glucocorticoid receptor.
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of this compound for the glucocorticoid receptor.
Methodology: A competitive binding assay using a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is a standard method.
Protocol:
-
Preparation of Cytosol: Prepare cytosolic extracts from cells or tissues expressing the glucocorticoid receptor.
-
Competition Assay: Incubate a constant concentration of [³H]-dexamethasone with increasing concentrations of unlabeled this compound in the presence of the cytosolic extract.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using methods like dextran-coated charcoal or filter binding assays.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of [³H]-dexamethasone against the concentration of this compound. The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kd can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a glucocorticoid receptor binding assay.
Reporter Gene Assay
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of this compound.
Methodology: This assay utilizes a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing glucocorticoid response elements (GREs).
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and transfect them with two plasmids: one expressing the human glucocorticoid receptor and another containing the GRE-driven reporter gene.
-
Compound Treatment: Treat the transfected cells with increasing concentrations of this compound or a known GR agonist (e.g., dexamethasone) as a positive control.
-
Cell Lysis and Reporter Assay: After a suitable incubation period, lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's protocol.
-
Data Analysis: Plot the reporter gene activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Caption: Workflow for a reporter gene assay.
Quantitative Data Summary (Hypothetical)
As no experimental data for this compound is available, the following table is a template for how such data would be presented.
| Parameter | This compound | Dexamethasone (Reference) |
| Binding Affinity (Kd) | Data Not Available | ~5 nM |
| Potency (EC50) in Reporter Assay | Data Not Available | ~1-10 nM |
| Efficacy (as % of Dexamethasone) | Data Not Available | 100% |
Conclusion
While this compound remains a synthetic glucocorticoid with an uncharacterized profile in steroid signaling research, the established methodologies for studying glucocorticoid receptor interactions provide a clear roadmap for its future investigation. The protocols and conceptual frameworks outlined in this document can be applied to elucidate the molecular pharmacology of this compound and its potential as a tool to further our understanding of steroid hormone action. The lack of current data underscores the need for foundational research to be conducted on this compound before it can be effectively utilized by the scientific community.
Application Notes and Protocols for Glucocorticoid-Sensitive Cell Lines
Amebucort is a synthetic glucocorticoid that was never marketed, and as such, there is no publicly available data on its specific effects on cell lines. Therefore, this document provides a generalized application note and protocols for a well-characterized representative glucocorticoid, Dexamethasone , to guide researchers interested in studying the effects of this class of drugs on sensitive cell lines.
Introduction
Glucocorticoids are a class of corticosteroid hormones that are essential for the regulation of a wide range of physiological processes, including metabolism, immune response, and inflammation. Synthetic glucocorticoids, such as Dexamethasone, are widely used in the clinic for their potent anti-inflammatory and immunosuppressive properties. At the cellular level, glucocorticoids exert their effects primarily through binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a large number of target genes. This modulation can lead to the inhibition of pro-inflammatory signaling pathways and the induction of apoptosis in sensitive cell types, particularly those of hematopoietic origin.
These application notes provide a summary of cell lines known to be sensitive to Dexamethasone, detailed protocols for assessing cell viability and apoptosis, and a diagram of the canonical glucocorticoid signaling pathway.
Data Presentation: Dexamethasone-Sensitive Cell Lines
The sensitivity of various cancer cell lines to Dexamethasone is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 of Dexamethasone | Reference |
| Leukemia | |||
| CEM-C1 | T-cell Acute Lymphoblastic Leukemia | 364.1 ± 29.5 µM (Resistant) | [1] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 451.1 ± 10.1 µM | [2] |
| B-lineage ALL | B-cell Acute Lymphoblastic Leukemia | 7.5 nM (Median) | [3] |
| Colon Cancer | |||
| LoVo | Colorectal Carcinoma | Growth inhibition observed at 100-300 µM | [4][5] |
| HCT116 | Colorectal Carcinoma | Growth inhibition observed at 100-300 µM | |
| HT-29 | Colorectal Adenocarcinoma | 1000 µM (48h) | |
| Lung Cancer | |||
| A549 | Non-Small Cell Lung Cancer | >500 µmol/L | |
| H1299 | Non-Small Cell Lung Cancer | >500 µmol/L | |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | 200 µM | |
| TAMR-1 | Tamoxifen-Resistant Breast Cancer | 180 µM | |
| Hepatocellular Carcinoma | |||
| HepG2 | Hepatocellular Carcinoma | 329 µg/mL |
Glucocorticoid Signaling Pathway
The following diagram illustrates the canonical signaling pathway of glucocorticoids. Upon entering the cell, glucocorticoids bind to the cytosolic Glucocorticoid Receptor (GR), which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing the dissociation of HSPs and the translocation of the GR into the nucleus. In the nucleus, the GR dimerizes and binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby upregulating or downregulating their transcription. A key anti-inflammatory mechanism involves the GR-mediated inhibition of the pro-inflammatory transcription factor NF-κB.
Caption: Glucocorticoid Signaling Pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a glucocorticoid on the metabolic activity of a cell population, which is an indicator of cell viability.
Materials:
-
Glucocorticoid-sensitive cell line
-
Complete cell culture medium
-
Dexamethasone stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Dexamethasone in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Glucocorticoid-sensitive cell line
-
Complete cell culture medium
-
Dexamethasone stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with the desired concentrations of Dexamethasone for the specified time. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data.
-
Viable cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Experimental Workflow
The following diagram outlines a general workflow for screening and characterizing the effects of a glucocorticoid on a sensitive cell line.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 3. Glucocorticoid use in acute lymphoblastic leukemia: comparison of prednisone and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone affects cell growth/apoptosis/chemosensitivity of colon cancer via glucocorticoid receptor α/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Amebucort Administration in Animal Models
Amebucort , with the developmental code name ZK-90999, is a synthetic glucocorticoid corticosteroid that was not brought to market.[1] Due to its status as an unmarketed compound, specific data regarding its administration in animal models are not publicly available. However, based on its classification as a glucocorticoid, it is possible to establish detailed application notes and protocols for its hypothetical evaluation in animal models of inflammation and immunosuppression. The following information is synthesized from established methodologies for well-known glucocorticoids like dexamethasone and prednisolone and is intended to serve as a comprehensive guide for researchers.
Glucocorticoids exert their effects by binding to the intracellular glucocorticoid receptor (GR). This ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes. This can lead to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes, forming the basis of their therapeutic effects.[2][3][4][5]
Experimental Protocols
This section outlines a hypothetical experimental protocol for evaluating the anti-inflammatory efficacy of this compound in a rat model of carrageenan-induced paw edema, a widely used model for acute inflammation.
Objective: To determine the dose-dependent anti-inflammatory effect of this compound on acute inflammation in a rat model.
Animal Model: Male Wistar rats (200-250g)
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan solution (1% w/v in sterile saline)
-
Parenteral administration supplies (e.g., gavage needles, syringes)
-
Plethysmometer or digital calipers
Experimental Workflow Diagram:
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for a minimum of 7 days prior to the experiment. Provide standard pellet chow and water ad libitum.
-
Grouping and Dosing: Randomly divide the animals into four groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethylcellulose, p.o.)
-
Group II: this compound (Low Dose, e.g., 1 mg/kg, p.o.)
-
Group III: this compound (Mid Dose, e.g., 5 mg/kg, p.o.)
-
Group IV: this compound (High Dose, e.g., 10 mg/kg, p.o.) Administer the respective treatments orally (p.o.) via gavage.
-
-
Induction of Inflammation: One hour after the administration of the vehicle or this compound, induce acute inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer or digital calipers at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the paw edema at each time point as the increase in paw volume from the initial volume (0 hours).
-
Calculate the percentage inhibition of edema for each this compound-treated group compared to the vehicle control group using the following formula: Percentage Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
-
Quantitative Data Presentation
The following tables present hypothetical data that could be generated from the described experiment, demonstrating the potential dose-dependent anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Mean Paw Volume in mL ± SEM)
| Treatment Group | 0 hr | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Vehicle Control | 1.20 ± 0.05 | 1.55 ± 0.07 | 1.85 ± 0.09 | 2.10 ± 0.11 | 2.05 ± 0.10 | 1.90 ± 0.08 |
| This compound (1 mg/kg) | 1.22 ± 0.06 | 1.45 ± 0.06 | 1.60 ± 0.07 | 1.75 ± 0.08 | 1.70 ± 0.07 | 1.60 ± 0.06 |
| This compound (5 mg/kg) | 1.19 ± 0.04 | 1.35 ± 0.05 | 1.45 ± 0.06 | 1.50 ± 0.07 | 1.48 ± 0.06 | 1.40 ± 0.05 |
| This compound (10 mg/kg) | 1.21 ± 0.05 | 1.30 ± 0.04 | 1.35 ± 0.05 | 1.40 ± 0.06 | 1.38 ± 0.05 | 1.32 ± 0.04 |
Table 2: Percentage Inhibition of Paw Edema by this compound at Peak Inflammation (3 hours)
| Treatment Group | Mean Paw Edema (mL) | Percentage Inhibition (%) |
| Vehicle Control | 0.90 | - |
| This compound (1 mg/kg) | 0.53 | 41.1 |
| This compound (5 mg/kg) | 0.31 | 65.6 |
| This compound (10 mg/kg) | 0.19 | 78.9 |
Signaling Pathway
The anti-inflammatory and immunosuppressive effects of glucocorticoids like this compound are primarily mediated through the glucocorticoid receptor (GR) signaling pathway.
Glucocorticoid Receptor Signaling Pathway Diagram:
Caption: The glucocorticoid receptor signaling pathway, illustrating both transactivation and transrepression mechanisms.
Mechanism of Action Summary:
-
Binding and Activation: this compound, being a lipophilic molecule, diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm, which is in an inactive complex with heat shock proteins (HSPs).
-
Nuclear Translocation: Upon binding, the HSPs dissociate, and the activated GR-Amebucort complex translocates into the nucleus.
-
Genomic Regulation:
-
Transactivation: The activated GR can form homodimers and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This leads to the increased transcription of anti-inflammatory proteins such as Annexin A1 and IκBα (an inhibitor of the pro-inflammatory transcription factor NF-κB).
-
Transrepression: The activated GR monomer can also interact with and inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This "tethering" mechanism prevents the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2.
-
These genomic actions collectively result in the potent anti-inflammatory and immunosuppressive effects characteristic of glucocorticoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Amebucort in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Amebucort in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications.
Introduction
This compound is a synthetic glucocorticoid corticosteroid. Accurate and reliable quantification of this compound in biological matrices is essential for evaluating its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This application note details a highly selective and sensitive LC-MS/MS method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry.
Experimental
2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar corticosteroid, stable isotope-labeled this compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2.2. Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
2.3. Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma:
-
Allow all plasma samples and standards to thaw to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the internal standard (IS) working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.4. Liquid Chromatography
The chromatographic separation is achieved using a C18 analytical column with a gradient elution.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
2.5. Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the detection of this compound and the IS.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3500 V |
| Gas Flow | Optimized for the specific instrument |
| MRM Transitions | Compound |
Note: The precursor ion for this compound (C₂₈H₄₀O₇, Molecular Weight: 488.61) is the protonated molecule [M+H]⁺. The product ion is a predicted fragment and should be optimized.
Method Validation (Illustrative Data)
The following tables represent the type of data expected from a full method validation according to regulatory guidelines.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | Consistent | 85 - 115 |
| High | 800 | Consistent | 85 - 115 |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound quantification.
Conclusion
This application note presents a proposed LC-MS/MS method for the quantification of this compound in human plasma. The method is designed to be robust, sensitive, and suitable for high-throughput analysis in a research or clinical setting. The simple sample preparation and rapid chromatographic runtime make it an efficient tool for pharmacokinetic and other related studies of this compound. Method validation should be performed to demonstrate its suitability for its intended purpose.
Amebucort in Gene Expression Studies: Application Notes and Protocols
A Note on Amebucort: this compound is a synthetic glucocorticoid that was never commercially marketed. Consequently, there is a lack of specific data on its effects on gene expression in publicly available scientific literature. The following application notes and protocols are based on the well-established mechanisms of action of glucocorticoids as a class of drugs. The provided data and methodologies are derived from studies on other widely used synthetic glucocorticoids, such as dexamethasone and prednisolone, and serve as a comprehensive guide for designing and conducting gene expression studies with a compound like this compound.
Application Notes
This compound, as a synthetic glucocorticoid, is presumed to exert its effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. This interaction initiates a cascade of molecular events that ultimately alter the expression of a wide array of genes, leading to the anti-inflammatory, immunosuppressive, and metabolic effects characteristic of this drug class.
Mechanism of Action
The genomic mechanism of glucocorticoid action is the primary pathway through which these drugs regulate gene expression. Upon entering the cell, this compound would bind to the cytosolic GR, which is part of a multiprotein complex. This binding induces a conformational change in the GR, causing its dissociation from the complex and translocation into the nucleus.
Once in the nucleus, the activated GR can modulate gene expression in several ways:
-
Transactivation: The GR can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the recruitment of coactivator proteins and the transcriptional machinery, resulting in an upregulation of gene expression. Genes upregulated by this mechanism often have anti-inflammatory functions.
-
Transrepression: The GR can also repress gene expression. This is often achieved through protein-protein interactions with other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. By tethering to these factors, the GR can inhibit their activity, leading to a downregulation of inflammatory genes.
-
Negative GREs (nGREs): In some cases, the GR can bind to nGREs, leading to the recruitment of corepressor complexes and direct repression of gene transcription.
The overall effect of this compound on a particular cell type would be a complex interplay of these mechanisms, resulting in a specific gene expression signature.
Expected Effects on Gene Expression
Based on studies with other glucocorticoids, this compound is expected to modulate the expression of a variety of genes, particularly those involved in inflammation and immune responses.
Table 1: Representative Glucocorticoid-Induced Gene Expression Changes
| Gene Category | Gene Name | Gene Symbol | Expected Regulation | Function |
| Anti-inflammatory Genes | FK506 Binding Protein 5 | FKBP5 | Upregulated | Involved in the negative feedback loop of the HPA axis and GR sensitivity. |
| Glucocorticoid-Induced Leucine Zipper | GILZ (TSC22D3) | Upregulated | Inhibits inflammatory signaling pathways. | |
| Dual Specificity Phosphatase 1 | DUSP1 (MKP-1) | Upregulated | Deactivates MAP kinases, which are involved in inflammatory responses. | |
| Annexin A1 | ANXA1 | Upregulated | Inhibits phospholipase A2 and reduces inflammation. | |
| Pro-inflammatory Genes | Interleukin 6 | IL-6 | Downregulated | Pro-inflammatory cytokine. |
| Tumor Necrosis Factor | TNF | Downregulated | Pro-inflammatory cytokine. | |
| Cyclooxygenase-2 | COX-2 (PTGS2) | Downregulated | Enzyme involved in the synthesis of prostaglandins. | |
| Chemokine (C-C motif) ligand 2 | CCL2 (MCP-1) | Downregulated | Chemoattractant for monocytes. |
This table provides examples of genes commonly regulated by glucocorticoids. The actual genes and the magnitude of their regulation will be cell-type and context-specific.
Experimental Protocols
The following are detailed protocols for studying the effects of a synthetic glucocorticoid like this compound on gene expression in a cell culture model.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for treating cultured cells with a glucocorticoid to assess its impact on gene expression.
Materials:
-
Cell line of interest (e.g., A549 human lung adenocarcinoma cells, HeLa cells)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Cell culture flasks or plates
-
This compound (or other glucocorticoid) stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Treatment Preparation: Prepare the desired concentrations of this compound by diluting the stock solution in fresh cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours). The optimal time will depend on the specific genes of interest.
-
Cell Harvesting: After the incubation period, wash the cells with PBS and then proceed with RNA extraction.
Protocol 2: RNA Extraction and Quantification
This protocol outlines the steps for isolating high-quality total RNA from cultured cells.
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
Procedure (using TRIzol):
-
Cell Lysis: Add 1 mL of TRIzol reagent directly to the culture dish and lyse the cells by pipetting up and down several times.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
RNA Pelletization: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol describes how to quantify the expression of specific target genes.
Materials:
-
Reverse transcriptase kit
-
qPCR master mix (containing SYBR Green or probes)
-
Gene-specific primers
-
cDNA (synthesized from the extracted RNA)
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for your gene of interest, and the synthesized cDNA. Also, include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method.
-
Calculate the ΔCt for each sample by subtracting the Ct value of the housekeeping gene from the Ct value of the gene of interest.
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group.
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Application of Amebucort in Dermatological Research: Information Not Available
Following a comprehensive review of available scientific and medical literature, there is no information on a substance referred to as "Amebucort" in the context of dermatological research. Searches for this compound in scholarly databases, clinical trial registries, and dermatological research publications did not yield any relevant results.
Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams related to the use of this compound in dermatology. The core requirements of the request, including data presentation in tables, detailed experimental methodologies, and visualizations of its mechanism of action, cannot be fulfilled due to the absence of any foundational research on this topic.
It is possible that "this compound" may be a very new or investigational compound not yet described in publicly accessible literature, a trade name not widely used, or a term that is misspelled or incorrect.
For researchers, scientists, and drug development professionals interested in dermatological therapies, it is recommended to consult resources on established corticosteroids and other anti-inflammatory agents used in dermatology. The general mechanism of action for topical corticosteroids involves modifying the functions of epidermal and dermal cells, as well as leukocytes involved in inflammatory and proliferative skin diseases.[1][2] After entering the cell, corticosteroids bind to cytoplasmic receptor proteins, and this complex then moves into the nucleus to bind to DNA, altering the transcription of messenger RNA (mRNA).[1] This can lead to the stimulation or inhibition of specific protein synthesis.[1] For instance, corticosteroids are known to stimulate the production of lipocortin, which inhibits phospholipase A2, thereby blocking the release of arachidonic acid, a precursor for pro-inflammatory prostaglandins and leukotrienes.[1] They can also inhibit the formation of interleukin-1. These actions result in the anti-inflammatory, immunosuppressive, and anti-mitogenic effects characteristic of this class of drugs.
Various intracellular signaling pathways are implicated in inflammatory skin conditions and are targets for therapeutic intervention. These include the JAK/STAT, MAPK, and mTOR pathways. Understanding these pathways is crucial for the development of novel anti-inflammatory drugs.
Professionals seeking information on current dermatological research can refer to clinical trial databases for ongoing studies on conditions such as atopic dermatitis, psoriasis, and hidradenitis suppurativa. These resources provide information on the latest investigational drugs and their mechanisms of action.
References
Troubleshooting & Optimization
Amebucort Degradation in Solution: Technical Support Center
Disclaimer: The following technical support guide addresses the degradation of "Amebucort." As "this compound" is a fictional name for which no public data exists, this document is based on the well-researched degradation profile of Budesonide , a corticosteroid with similar structural characteristics. All data, pathways, and protocols are representative of Budesonide and are provided as a technical guide for researchers working with similar compounds.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: this compound's stability in solution is influenced by several factors. The most significant are the presence of oxygen, pH of the solution, exposure to light (UV and visible), and elevated temperatures.[1] Oxidation is a major degradation pathway, often accelerated by dissolved oxygen, air in the container headspace, or catalytic metal ions.[1]
Q2: My this compound solution is showing several unexpected peaks in the chromatogram after storage. What could they be?
A2: Unexpected peaks likely represent degradation products. Forced degradation studies have identified several major degradants for similar corticosteroids. These include aerobic oxidation products and other impurities.[2][3] Common degradation products arise from oxidation and are identified as Impurity D, 17-carboxylate, 17-ketone, and Impurity L.[2] If your experiment involved exposure to UV light, you might also be seeing photo-isomeric degradants.
Q3: How can I minimize the oxidative degradation of this compound in my formulation?
A3: To prevent oxidative degradation, it is crucial to remove oxygen from the solution and the storage container. This can be achieved by sparging the solution with an inert gas like nitrogen to remove dissolved oxygen. Additionally, purging the headspace of the storage container with nitrogen before sealing can significantly reduce degradation. The use of chelating agents may also help control metal ions that can catalyze oxidation.
Q4: What is the optimal pH for maintaining this compound stability in an aqueous or alcoholic solution?
A4: this compound is significantly more stable in acidic conditions. Studies on related compounds show that stability increases as the pH decreases, with optimal stability observed at a pH of around 3.5. The drug degrades completely under strong alkaline conditions. Therefore, maintaining a pH below 6.0 is recommended for stable solutions.
Q5: Is this compound sensitive to light, and what precautions should I take?
A5: Yes, this compound is susceptible to photolytic degradation when exposed to UV and visible light. This can lead to the formation of photo-isomeric impurities. To ensure stability, all experiments and storage should be conducted using light-resistant (e.g., amber) containers. For photostability studies, control samples should be protected from light with aluminum foil.
Q6: I've observed a significant loss of this compound potency in my formulation stored in standard aluminum canisters. What could be the cause?
A6: The loss of potency could be due to an aerobic oxidation process induced by the aluminum oxide (Al₂O₃) on the inner surface of the aluminum canisters. This catalytic activity accelerates the degradation of the drug. To mitigate this, it is recommended to use canisters with a protective internal coating, such as anodized aluminum or those with a fluorocarbon polymer lining. Studies have shown that anodized aluminum cans provide the best stability for such formulations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Rapid loss of potency at room temperature. | Oxidation: The solution may be exposed to atmospheric oxygen. | 1. Prepare solutions using de-gassed solvents. 2. Sparge the final solution and purge the container headspace with nitrogen. 3. Store in a tightly sealed container. |
| Appearance of new peaks in HPLC/UPLC, especially at higher retention times. | Photodegradation: Exposure to ambient or UV light during handling or storage. | 1. Handle the solution under low-light conditions. 2. Store the solution in amber glass vials or wrap containers in aluminum foil. |
| Inconsistent results between batches. | pH Variation: Small changes in the pH of the solution or excipients. | 1. Strictly control and buffer the pH of the solution, aiming for a pH below 6.0, ideally around 3.5. 2. Verify the pH of all components before formulation. |
| Precipitate formation in aqueous solution. | Poor Solubility: this compound is poorly soluble in water. | 1. Use a co-solvent such as ethanol or propylene glycol. 2. Consider using solubilizing excipients like cyclodextrins. |
| Degradation is faster in aluminum containers. | Catalytic Oxidation: The aluminum surface may be catalyzing drug degradation. | 1. Use glass or polymer containers for storage. 2. If aluminum is required, use anodized aluminum or polymer-coated canisters. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound (Budesonide Model)
This table summarizes the typical behavior of this compound under various stress conditions as mandated by ICH guidelines.
| Stress Condition | Procedure | Observation |
| Acid Hydrolysis | 0.1N - 1N HCl at 60-80°C for several hours. | Generally stable to mild acidic conditions. Some degradation may occur under harsh conditions. |
| Alkaline Hydrolysis | 0.1N - 1N NaOH at room temperature or elevated temperatures. | Highly labile. Significant degradation occurs, potentially leading to complete loss of the active substance. |
| Oxidative Degradation | 3-10% H₂O₂ at room temperature. | Highly susceptible. This is a primary degradation pathway leading to multiple degradation products. |
| Thermal Degradation | Dry heat at 70-105°C for several hours to days. | Degradation is observed and is accelerated at higher temperatures. |
| Photolytic Degradation | Exposure to UV (254 nm) and/or visible light (e.g., 1.2 million lux hours). | Susceptible. Leads to the formation of photo-isomeric products. |
Table 2: Major Identified Degradation Products of this compound (Budesonide Model)
| Degradation Product | Formation Pathway | Analytical Method for Identification |
| Impurity D, 17-Carboxylate, 17-Ketone, Impurity L | Aerobic Oxidation | LC-QTOFMS, HPLC-UV |
| Lumibudesonide | Photo-isomerization (UV irradiation) | LC-MS, NMR Spectroscopy |
| Impurity E, G | General Degradation | LC-QTOFMS |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating capability of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Transfer 5 mL of the stock solution to a flask.
-
Add 5 mL of 1N HCl.
-
Reflux the solution at 80°C for 4-6 hours.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 1N NaOH.
-
Dilute with the mobile phase to a final concentration of ~100 µg/mL for analysis.
-
-
Alkaline Hydrolysis:
-
Transfer 5 mL of the stock solution to a flask.
-
Add 5 mL of 1N NaOH.
-
Keep the solution at room temperature for 1-2 hours (as degradation is rapid).
-
Neutralize with an equivalent amount of 1N HCl.
-
Dilute with the mobile phase to a final concentration of ~100 µg/mL.
-
-
Oxidative Degradation:
-
Transfer 5 mL of the stock solution to a flask.
-
Add 5 mL of 10% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a final concentration of ~100 µg/mL.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven maintained at 105°C for 24 hours.
-
Alternatively, keep the stock solution at 70°C for 7 days.
-
After exposure, dissolve/dilute the sample with the mobile phase to a final concentration of ~100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent container to a photostability chamber, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Prepare a control sample by wrapping an identical container in aluminum foil and placing it alongside the exposed sample.
-
After exposure, dilute the samples with the mobile phase to a final concentration of ~100 µg/mL.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or UPLC method.
-
Use a PDA detector to check for peak purity and identify any new peaks that are not present in the control sample. Mass spectrometry (LC-MS) can be used for structural elucidation of the degradants.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Simplified degradation pathways for this compound.
References
- 1. WO2001087203A1 - Stabilized budesonide solution and method for making same - Google Patents [patents.google.com]
- 2. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
Technical Support Center: Optimizing Amebucort Concentration for Cytotoxicity Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amebucort. The information aims to assist in the optimization of this compound concentration for accurate and reproducible cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of this compound?
This compound is a therapeutic glucocorticoid[1]. At high concentrations, glucocorticoids like this compound can induce cytotoxicity, primarily through the induction of apoptosis (programmed cell death)[2][3]. This effect is often dependent on both the dose and the duration of exposure[2]. The mechanism typically involves the binding of the glucocorticoid to its intracellular glucocorticoid receptor (GR). This complex can then translocate to the nucleus to modulate gene expression or to the mitochondria to initiate the intrinsic apoptotic pathway. This can lead to the disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, which are the key executioners of apoptosis[2].
Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to corticosteroids. It is crucial to determine the optimal concentration range for your specific cell line.
-
Solvent Toxicity: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO, ethanol) is not toxic to your cells. Always include a vehicle control (cells treated with the solvent alone) in your experiments to account for any solvent-induced effects.
-
Inconsistent Cell Seeding Density: Variations in the number of cells seeded per well can lead to differences in nutrient availability and cell-to-cell contact, affecting their response to the drug.
Q3: How can I minimize the cytotoxic effects of this compound if I am studying its other biological functions?
To mitigate unintended cytotoxicity, consider the following strategies:
-
Optimize Concentration and Incubation Time: Conduct a careful dose-response and time-course experiment to identify the lowest effective concentration and the shortest exposure duration necessary to achieve your desired experimental outcome while minimizing cell death.
-
Co-treatment with Antioxidants: Glucocorticoid-induced apoptosis can be linked to oxidative stress. Co-treatment with antioxidants such as N-acetylcysteine (NAC) may help reduce cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during treatment, or edge effects in the plate. | Ensure uniform cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No cytotoxic effect observed | This compound concentration is too low, incubation time is too short, or the cell line is resistant. | Perform a dose-response experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar). Conduct a time-course experiment to assess cell viability at different time points. If resistance is suspected, consider using a different cell line known to be sensitive to glucocorticoids. |
| Unexpected results from cytotoxicity assay | Assay interference from this compound or its solvent, or incorrect assay timing. | Run a control with this compound in cell-free medium to check for direct interaction with the assay reagent. Ensure the assay is performed within the linear range of detection for your cell number. |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for determining the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in a complete culture medium from a concentrated stock solution (e.g., in DMSO). Ensure the final solvent concentration is consistent across all wells and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration of this compound against the percentage of cell viability to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation
The following table summarizes reported IC50 values for various glucocorticoids in different cell lines. This data can serve as a reference for establishing a starting concentration range for this compound in your experiments.
| Glucocorticoid | Cell Line | Exposure Time | IC50 Value |
| Hydrocortisone | HEK293 | 48 h | 12 ± 0.6 mM |
| Hydrocortisone | MDA-MB-231 | 48 h | 2.11 ± 0.05 mM |
| Hydrocortisone | MCF-7 | 48 h | 2.73 ± 0.128 mM |
| Dexamethasone | - | - | EC50: 9.7 nM |
| Prednisolone | - | - | EC50: 95.2 nM |
| Cortisol | - | - | EC50: 153.6 nM |
Note: IC50 and EC50 values are context-dependent and can vary based on experimental conditions.
Visualizations
Caption: A typical workflow for determining the cytotoxic effects of this compound.
Caption: Simplified signaling pathway of glucocorticoid-induced apoptosis.
References
Technical Support Center: Overcoming Drug-X Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to Drug-X resistance in cell lines. The information provided herein is intended as a general guide and may need to be adapted for your specific experimental context.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving Drug-X resistant cell lines.
Q1: My Drug-X resistant cell line is showing unexpected sensitivity to the drug. What could be the cause?
Possible Causes and Solutions:
-
Cell Line Integrity:
-
Mycoplasma Contamination: Contamination can alter cellular metabolism and drug response. Regularly test your cell lines for mycoplasma.
-
Genetic Drift: Prolonged culturing can lead to genetic changes. It is advisable to use cells from a low-passage frozen stock.
-
Cross-Contamination: Ensure the resistant cell line has not been contaminated with a sensitive parental cell line. Perform short tandem repeat (STR) profiling to confirm the cell line's identity.
-
-
Reagent Quality:
-
Drug-X Potency: The potency of Drug-X may have degraded. Use a fresh stock of the drug and store it according to the manufacturer's instructions.
-
Media and Supplements: Variations in media components or serum batches can influence cell growth and drug sensitivity. Maintain consistency in your reagents.
-
Q2: I am not observing the expected molecular markers of Drug-X resistance in my resistant cell line.
Possible Causes and Solutions:
-
Antibody Specificity: The primary antibody used in your Western blot may not be specific or sensitive enough to detect the target protein. Validate your antibody using positive and negative controls.
-
Protein Extraction and Handling: Ensure that your protein extraction protocol is optimal for the target protein and that samples are handled correctly to prevent degradation.
-
Alternative Resistance Mechanisms: The cells may have developed resistance through a mechanism that does not involve the molecular marker you are probing for. Consider investigating other potential resistance pathways.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to Drug-X?
Acquired resistance to Drug-X can arise from several mechanisms, including:
-
Target Alteration: Mutations in the gene encoding the direct target of Drug-X can prevent the drug from binding effectively.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of Drug-X.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove Drug-X from the cell, reducing its intracellular concentration.
-
Drug Inactivation: Cells may upregulate enzymes that metabolize and inactivate Drug-X.
Q2: How can I develop a Drug-X resistant cell line?
A common method for developing a resistant cell line is through continuous exposure to escalating concentrations of the drug.
Experimental Workflow for Developing Resistant Cell Lines
Caption: Workflow for generating a Drug-X resistant cell line.
Q3: Which combination therapies are effective in overcoming Drug-X resistance?
The choice of a combination agent depends on the mechanism of resistance.
-
For Target Alterations: A second drug that targets a different protein in the same pathway may be effective.
-
For Bypass Pathway Activation: Inhibitors of the activated bypass pathway can restore sensitivity to Drug-X. For example, if the PI3K/Akt pathway is activated, a PI3K inhibitor could be used.
-
For Increased Drug Efflux: Co-administration with an inhibitor of the specific efflux pump (e.g., a P-gp inhibitor) can increase the intracellular concentration of Drug-X.
Data Presentation
Table 1: IC50 Values of Parental and Drug-X Resistant Cell Lines
| Cell Line | Drug-X IC50 (nM) | Fold Resistance |
| Parental Line | 15 ± 2.5 | 1 |
| Resistant Line A | 250 ± 15.8 | 16.7 |
| Resistant Line B | 480 ± 22.1 | 32.0 |
Table 2: Relative Expression of Potential Resistance Markers
| Protein | Parental Line (Relative Expression) | Resistant Line A (Relative Expression) |
| Target-X | 1.0 | 0.95 |
| P-glycoprotein | 1.0 | 8.2 |
| p-Akt (S473) | 1.0 | 4.5 |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of Drug-X.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Drug-X for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression.
2. Western Blotting
This protocol is for analyzing the expression of resistance-associated proteins.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways
Hypothetical Drug-X Signaling and Resistance Pathway
Caption: Potential signaling pathways involved in Drug-X action and resistance.
Troubleshooting Amebucort precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Amebucort in cell culture media.
This compound Properties
| Property | Value | Source |
| CAS Number | 83625-35-8 | [1] |
| Molecular Formula | C28H40O7 | [2] |
| Molecular Weight | 488.61 g/mol | |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO | - |
| Storage | Store at -20°C | |
| Classification | Synthetic Glucocorticoid Corticosteroid | [3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
A1: this compound is a synthetic glucocorticoid corticosteroid. As a glucocorticoid, its mechanism of action likely involves binding to the intracellular glucocorticoid receptor (GR). This complex then translocates to the nucleus and modulates the transcription of genes involved in inflammatory and immune responses.
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
A2: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. The primary reasons include:
-
Low Aqueous Solubility: this compound is likely hydrophobic and has poor solubility in water-based media.
-
High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the culture medium.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to "crash out" of solution.
-
Improper Mixing: Adding the stock solution without adequate and immediate mixing can create localized high concentrations, leading to precipitation.
-
Temperature Shifts: Moving media between cold storage and a warm incubator can cause less soluble components to precipitate.
-
pH Instability: Changes in the pH of the media can alter the charge and solubility of a compound.
-
Interaction with Media Components: Salts, proteins, and other supplements in the media can interact with this compound, leading to the formation of insoluble complexes.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: While DMSO is an effective solvent for many hydrophobic compounds, it can be toxic to cells at higher concentrations. Generally, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v), with many researchers recommending a concentration of 0.1% or lower to minimize off-target effects. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment with DMSO alone.
Q4: My this compound solution is cloudy, but I don't see a distinct precipitate. What should I do?
A4: Cloudiness or turbidity can indicate the formation of very fine particulate matter or, in some cases, microbial contamination. First, examine a sample of the cloudy medium under a microscope to differentiate between a chemical precipitate and microbial growth (e.g., bacteria, yeast). If it is a precipitate, you should discard the solution and prepare it again using the preventative measures outlined in the experimental protocols below. If you suspect contamination, discard the culture and review your sterile techniques.
Q5: Can I use a solvent other than DMSO to dissolve this compound?
A5: For many hydrophobic compounds used in cell culture, ethanol is a common alternative to DMSO. However, the optimal solvent depends on the specific compound. If you choose to use an alternative solvent, it is essential to determine the solubility of this compound in that solvent and to test the tolerance of your cell line to the final solvent concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need 4.886 mg of this compound (Molecular Weight = 488.61 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, you can sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C , protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
Pre-warm your complete cell culture medium to 37°C. This is a critical step to prevent precipitation due to temperature shock.
-
Prepare an intermediate dilution: In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed medium. Gently pipette up and down to mix. This creates a 100 µM intermediate solution.
-
Add the intermediate dilution to the final volume: Add the 100 µL of the intermediate solution to 9.9 mL of pre-warmed complete medium. This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Mix thoroughly but gently by inverting the tube several times.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Use the freshly prepared this compound-containing medium immediately for your experiment.
Data Presentation
Table 1: Properties of Common Solvents for Cell Culture
| Solvent | Properties | Recommended Final Concentration in Media |
| DMSO | Aprotic, highly polar, dissolves a wide range of hydrophobic compounds. | < 0.5%, ideally ≤ 0.1% |
| Ethanol | Protic, polar, can dissolve many organic compounds. Can be more volatile than DMSO. | < 0.1% |
Visualizations
Caption: this compound Glucocorticoid Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Precipitation.
References
Technical Support Center: Amebucort In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Amebucort nanoparticles for in vivo studies, particularly in the context of inflammatory bowel disease (IBD) models. Our aim is to help you overcome common experimental hurdles and improve the targeted delivery and efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent glucocorticoid designed for targeted delivery to the inflamed colon. Once released from its pH-sensitive nanoparticle carrier, this compound binds to cytosolic glucocorticoid receptors (GR) in intestinal epithelial cells and immune cells. This complex then translocates to the nucleus, where it modulates the expression of genes involved in the inflammatory response. Key actions include the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1, and the upregulation of anti-inflammatory proteins, thereby reducing mucosal inflammation.
Q2: What is the rationale behind using a nanoparticle-based delivery system for this compound?
A2: The primary rationale is to enhance the therapeutic index of this compound by maximizing its concentration at the site of inflammation in the colon while minimizing systemic exposure. This targeted approach aims to reduce the well-known side effects associated with systemic glucocorticoid administration. The nanoparticle formulation is designed to be pH-sensitive, remaining stable in the acidic environment of the stomach and upper small intestine, and preferentially releasing this compound in the more neutral to alkaline environment of the terminal ileum and colon.
Q3: What are the critical quality attributes of the this compound nanoparticle formulation that I should verify before in vivo use?
A3: Before beginning in vivo experiments, it is crucial to verify the following parameters of your nanoparticle batch to ensure consistency and optimal performance.
Table 1: Critical Quality Attributes for this compound Nanoparticles
| Parameter | Recommended Specification | Justification |
| Mean Particle Size (Z-average) | 150 - 250 nm | Influences biodistribution, cellular uptake, and clearance. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a monodisperse and homogenous nanoparticle population. |
| Zeta Potential | -15 mV to -30 mV | A sufficiently negative surface charge helps prevent aggregation and improves stability. |
| Drug Loading Content (DLC) | > 5% (w/w) | Ensures a sufficient amount of drug is carried per nanoparticle. |
| Encapsulation Efficiency (EE) | > 90% | High encapsulation efficiency minimizes the amount of free drug, reducing potential systemic side effects. |
| In Vitro Release Profile | < 20% release at pH 1.2-4.5 after 2h; > 70% release at pH 7.4 after 24h | Confirms the pH-sensitive nature of the formulation, ensuring drug retention in the upper GI tract and release in the lower intestine. |
Troubleshooting Guide: In Vivo Experiments
This guide addresses common problems encountered during in vivo studies with this compound nanoparticles in animal models of colitis.
Issue 1: Higher than expected systemic this compound concentration and associated side effects (e.g., weight loss, adrenal suppression).
-
Possible Cause 1.1: Premature Drug Release. The nanoparticle carrier may be releasing this compound before reaching the colon.
-
Troubleshooting Step: Re-evaluate the in vitro release profile of the nanoparticle batch at acidic pH (pH 1.2, 4.5). If the release is higher than specified, the batch may be unstable. Consider resynthesizing the nanoparticles with reinforced pH-sensitive linkers or coatings.
-
-
Possible Cause 1.2: High Dose Administration. The administered dose may be too high, leading to saturation of local tissue uptake and spillover into systemic circulation.
-
Troubleshooting Step: Perform a dose-ranging study to determine the optimal therapeutic dose with minimal systemic exposure. Start with a lower dose and escalate until the desired therapeutic effect is observed. Monitor both efficacy (e.g., Disease Activity Index) and systemic drug levels via blood sampling.
-
Issue 2: Lack of therapeutic efficacy in the colitis model despite successful in vitro characterization.
-
Possible Cause 2.1: Insufficient Nanoparticle Accumulation at the Colon. The nanoparticles may not be reaching the inflamed colonic tissue in sufficient quantities.
-
Troubleshooting Step: Conduct a biodistribution study using fluorescently labeled (e.g., Cy7-loaded) nanoparticles. Administer the labeled nanoparticles to both healthy and colitis-induced animals and quantify fluorescence in major organs (liver, spleen, kidney, stomach, small intestine, colon) at different time points (e.g., 4, 8, 24 hours) using an in vivo imaging system (IVIS) or by homogenizing tissues. This will confirm whether the nanoparticles are localizing to the colon.
-
-
Possible Cause 2.2: Inadequate Drug Release at the Target Site. The local pH environment in the inflamed colon of your animal model may not be sufficient to trigger efficient drug release.
-
Troubleshooting Step: Measure the luminal pH of the colon in your colitis model. If it is not within the optimal range for nanoparticle dissociation (e.g., pH > 7.0), you may need to adjust the pH-sensitivity of your nanoparticle formulation.
-
-
Possible Cause 2.3: Rapid Clearance by the Reticuloendothelial System (RES). Nanoparticles can be rapidly cleared from circulation by macrophages in the liver and spleen, preventing them from reaching the colon.
-
Troubleshooting Step: Confirm that the nanoparticle surface is functionalized with stealth agents like polyethylene glycol (PEG) to reduce opsonization and RES uptake. Re-verify the PEGylation density and conformation on your nanoparticle batch.
-
Issue 3: High variability in therapeutic outcomes between animals in the same treatment group.
-
Possible Cause 3.1: Inconsistent Oral Gavage Technique. Improper administration can lead to reflux into the esophagus or premature deposition in the stomach, altering transit time and release dynamics.
-
Troubleshooting Step: Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model. Use appropriate gavage needle sizes and ensure the nanoparticle suspension is delivered directly to the stomach.
-
-
Possible Cause 3.2: Heterogeneity of Disease Induction. The severity of colitis can vary between animals, impacting drug response.
-
Troubleshooting Step: Implement a stringent disease induction protocol and use a scoring system (e.g., Disease Activity Index based on weight loss, stool consistency, and bleeding) to randomize animals into treatment groups with comparable disease severity.
-
Experimental Protocols & Methodologies
Protocol 1: Evaluation of In Vivo Biodistribution using IVIS
-
Preparation: Synthesize this compound nanoparticles encapsulating a near-infrared fluorescent dye (e.g., Cy7).
-
Animal Model: Induce colitis in mice (e.g., using DSS). Use healthy mice as a control group.
-
Administration: Administer the fluorescently labeled nanoparticles via oral gavage at the desired dose.
-
Imaging: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours post-administration), anesthetize the mice and image them using an IVIS.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the animals and harvest major organs (colon, small intestine, stomach, liver, spleen, kidneys, heart, lungs). Image the organs ex vivo to quantify fluorescence intensity in each tissue.
-
Data Analysis: Use the imaging software to draw regions of interest (ROIs) around each organ and quantify the average fluorescence intensity. Normalize the data to account for background fluorescence.
Protocol 2: Assessment of Therapeutic Efficacy in a DSS-Induced Colitis Model
-
Disease Induction: Administer 2.5-3% Dextran Sulfate Sodium (DSS) in the drinking water of C57BL/6 mice for 5-7 days.
-
Group Randomization: Monitor mice daily for weight loss, stool consistency, and presence of blood. Calculate a Disease Activity Index (DAI) and randomize mice into treatment groups (e.g., Vehicle, Free this compound, this compound-NP) once a DAI of >4 is reached.
-
Treatment: Administer treatment daily via oral gavage for 5-7 days.
-
Monitoring: Continue to record DAI scores and body weight daily.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice.
-
Measure the colon length (a shorter colon indicates more severe inflammation).
-
Collect colon tissue for histological analysis (e.g., H&E staining) to score tissue damage, inflammatory cell infiltration, and mucosal ulceration.
-
Homogenize a section of the colon to measure the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration.
-
Visualizations: Workflows and Pathways
Caption: Workflow for evaluating the in vivo efficacy of this compound nanoparticles.
Caption: Logic diagram for troubleshooting poor in vivo efficacy of this compound.
Caption: Proposed intracellular signaling pathway for this compound.
Technical Support Center: Amebucort Interference with Fluorescent Probes
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the synthetic corticosteroid Amebucort in fluorescence-based assays. The following information is designed to help you troubleshoot and mitigate potential issues to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a synthetic glucocorticoid corticosteroid.[1] Like many small molecules, particularly those with complex ring structures, this compound has the potential to interfere with fluorescence-based assays. This interference can arise from the compound's intrinsic photophysical properties and is independent of its biological activity. The primary mechanisms of interference are autofluorescence and fluorescence quenching.
Q2: What are the common types of interference observed with compounds like this compound in fluorescence assays?
There are two main ways a compound like this compound can disrupt a fluorescence assay:
-
Autofluorescence: this compound itself may absorb light at the excitation wavelength of your fluorescent probe and emit its own fluorescence at a wavelength that overlaps with the emission of your probe. This leads to an artificially high signal, which can be misinterpreted as a biological effect (a false positive). Many small molecules found in screening libraries are inherently fluorescent.[2][3]
-
Fluorescence Quenching: this compound may interact with the excited-state fluorophore in your assay, causing it to return to its ground state without emitting a photon. This results in a decrease in the fluorescence signal and can mask a true biological effect or be misinterpreted as one (a false negative).[2]
Q3: How can I determine if this compound is interfering with my assay?
The most effective way to identify interference is to run a set of control experiments. A crucial control is a "no-target" or "no-enzyme" assay where you measure the fluorescence signal in the presence of this compound and all other assay components except for the biological target. If you observe a change in the signal that correlates with the concentration of this compound, it strongly indicates interference.
Q4: My assay signal is increasing with higher concentrations of this compound. What should I do?
An increase in signal in your control wells suggests that this compound is autofluorescent at the wavelengths used in your assay. You will need to perform spectral scans of this compound to confirm this and then take steps to mitigate the interference, such as subtracting the background fluorescence or using a different fluorescent probe.
Q5: My assay signal is decreasing as I add more this compound. How can I address this?
A decrease in signal in your control wells points towards fluorescence quenching or potentially the inner filter effect, where the compound absorbs the excitation or emission light. Characterizing the absorbance spectrum of this compound is a critical first step. Mitigation strategies may involve adjusting assay concentrations, using correction formulas, or switching to a non-optical detection method.
Troubleshooting Guides
Guide 1: Identifying the Type of Interference
This guide will help you determine whether this compound is causing an increase in signal (autofluorescence) or a decrease in signal (quenching/absorbance).
Experimental Protocol: Interference Scoping Experiment
-
Plate Layout: Set up a 96-well or 384-well plate with the following controls:
-
Buffer Blank: Assay buffer only.
-
Fluorophore Control: Assay buffer + your fluorescent probe/substrate.
-
This compound Autofluorescence Control: Assay buffer + a range of this compound concentrations.
-
Quenching Control: Assay buffer + your fluorescent probe/substrate + a range of this compound concentrations.
-
-
Incubation: Incubate the plate under the same conditions as your primary assay (time, temperature).
-
Measurement: Read the fluorescence at the excitation and emission wavelengths of your assay.
-
Data Analysis:
-
Compare the "this compound Autofluorescence Control" to the "Buffer Blank". A concentration-dependent increase in signal indicates autofluorescence.
-
Compare the "Quenching Control" to the "Fluorophore Control". A concentration-dependent decrease in signal suggests quenching or absorbance.
-
Data Interpretation:
| Observation in Control Wells | Likely Cause of Interference |
| This compound Autofluorescence Control shows a concentration-dependent increase in signal. | Autofluorescence |
| Quenching Control shows a concentration-dependent decrease in signal. | Quenching or Inner Filter Effect |
| No significant change in signal in either control. | Direct interference from this compound is unlikely. The observed effect in the primary assay may be genuine. |
Guide 2: Characterizing and Mitigating Autofluorescence
If your initial tests indicate autofluorescence, the following steps will help you confirm and address the issue.
Experimental Protocol: Spectral Characterization of this compound
-
Sample Preparation: Prepare solutions of this compound in the assay buffer at concentrations that showed interference.
-
Excitation Scan: Set the emission wavelength to that of your assay's fluorophore and scan a range of excitation wavelengths.
-
Emission Scan: Set the excitation wavelength to that of your assay and scan a range of emission wavelengths.
-
Data Analysis: Plot the excitation and emission spectra of this compound. Compare these spectra to those of your fluorescent probe. Significant overlap confirms autofluorescence as the issue.
Mitigation Strategies for Autofluorescence:
-
Background Subtraction: If the autofluorescence is consistent and not excessively high, you can subtract it from your experimental wells. Run a parallel plate or include wells on the same plate with this compound at the same concentrations as your experimental wells, but without the assay's fluorophore. Subtract the average fluorescence signal of these "compound only" wells from your experimental wells.
-
Use a Red-Shifted Fluorophore: Many interfering compounds fluoresce in the blue-green region of the spectrum. Switching to a fluorophore with excitation and emission in the red or far-red region can often eliminate the problem.
-
Time-Resolved Fluorescence (TRF): Autofluorescence from small molecules typically has a short lifetime (nanoseconds). TRF assays use probes with long-lived fluorescence (microseconds to milliseconds), allowing the background signal to decay before measurement.
Guide 3: Addressing Fluorescence Quenching and the Inner Filter Effect
If you suspect quenching or an inner filter effect, these steps will help you diagnose and manage the problem.
Experimental Protocol: Absorbance Spectrum of this compound
-
Sample Preparation: Prepare solutions of this compound in the assay buffer at the concentrations used in your assay.
-
Absorbance Scan: Measure the absorbance of the this compound solutions across a range of wavelengths, including the excitation and emission wavelengths of your fluorophore, using a spectrophotometer.
-
Data Analysis: High absorbance (>0.1 AU) at the assay's excitation or emission wavelength suggests an inner filter effect.
Mitigation Strategies for Quenching and Inner Filter Effect:
-
Mathematical Correction: If the absorbance is moderate and well-characterized, you can use mathematical formulas to correct for the inner filter effect.
-
Reduce Fluorophore Concentration or Path Length: Using a lower concentration of the fluorophore or using low-volume, black microplates can minimize the inner filter effect.
-
Switch to a Non-Optical Detection Method: If interference cannot be overcome, consider an alternative assay format such as an AlphaScreen®, radiometric, or mass spectrometry-based assay, which are not susceptible to this type of interference.
Quantitative Data Summary
The following tables provide hypothetical data for this compound to illustrate the troubleshooting process.
Table 1: Hypothetical Spectral Properties of this compound and a Common Green Fluorescent Probe
| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) at Excitation Max |
| This compound | 390 | 470 | 8,500 |
| Green Fluorescent Probe | 485 | 520 | 75,000 |
Table 2: Hypothetical Interference Data for this compound
| This compound Concentration (µM) | Autofluorescence Control (RFU) | Quenching Control (RFU) |
| 0 | 10 | 10,000 |
| 1 | 50 | 9,800 |
| 10 | 500 | 8,500 |
| 50 | 2,500 | 6,000 |
| 100 | 5,000 | 4,000 |
Visualizations
Caption: Troubleshooting workflow for this compound autofluorescence.
Caption: Troubleshooting workflow for this compound-induced quenching.
References
Amebucort Technical Support Center: Minimizing Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing batch-to-batch variability of Amebucort, a synthetic glucocorticoid corticosteroid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation and manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (developmental code name ZK-90999) is a synthetic glucocorticoid.[1] Like other glucocorticoids, its primary mechanism of action involves binding to intracellular glucocorticoid receptors (GRs).[2] This complex then translocates to the nucleus, where it modulates the transcription of target genes, leading to anti-inflammatory, immunosuppressive, and metabolic effects.
Q2: What are the common causes of batch-to-batch variability in this compound production?
Batch-to-batch variability of active pharmaceutical ingredients (APIs) like this compound can stem from several sources throughout the manufacturing process. Key contributors include inconsistencies in raw materials, variations in manufacturing process parameters, and the presence of different physical forms (polymorphs) of the final product.[3][4] Even minor changes in synthesis or crystallization can lead to different impurity profiles or physical properties, affecting the product's performance.[5]
Q3: What are the Critical Quality Attributes (CQAs) for this compound that should be monitored to ensure consistency?
CQAs are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound, the key CQAs to monitor include:
-
Purity and Impurity Profile: The level of this compound and the presence of any related substances or degradation products.
-
Potency: The biological activity of the compound.
-
Physical Properties: Including crystal form (polymorphism), particle size distribution, and morphology.
-
Residual Solvents: Levels of solvents used during synthesis and purification must be within acceptable limits.
-
Water Content: Can affect stability and degradation.
Q4: How can variability in raw materials be controlled?
Controlling raw material quality is a critical first step in ensuring final product consistency. A comprehensive raw material management strategy should be implemented, including:
-
Supplier Qualification: Conduct audits to ensure suppliers adhere to Good Manufacturing Practices (GMP).
-
Incoming Material Testing: Perform identification and purity tests on all incoming raw materials to verify they meet predefined specifications.
-
Certificate of Analysis (CoA) Verification: Always verify the supplier's CoA with in-house testing.
-
Multi-sourcing Strategy: Qualify at least one backup supplier for critical raw materials to mitigate supply chain risks.
Q5: What analytical methods are recommended for characterizing this compound and ensuring batch consistency?
A combination of analytical techniques is necessary for the comprehensive characterization of glucocorticoids like this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful methods for quantifying the API and identifying impurities. Gas Chromatography (GC) is often used for analyzing residual solvents.
| Analytical Method | Purpose | Typical Parameters Monitored |
| Reverse-Phase HPLC | Purity assessment and quantification of impurities. | Peak area, retention time, peak shape. |
| LC-MS/MS | Identification of unknown impurities and degradation products. | Mass-to-charge ratio (m/z) of parent and fragment ions. |
| Gas Chromatography (GC) | Quantification of residual solvents. | Peak area corresponding to specific solvents. |
| X-Ray Powder Diffraction (XRPD) | Identification of crystalline form (polymorph). | Diffraction pattern (peak positions and intensities). |
| Laser Diffraction | Particle size distribution analysis. | D10, D50, D90 values. |
| Karl Fischer Titration | Determination of water content. | Percentage of water. |
Troubleshooting Guides
Issue 1: Inconsistent Purity and Potency Between Batches
Symptoms:
-
HPLC analysis shows a lower than expected peak area for this compound in some batches.
-
The impurity profile varies significantly from batch to batch, with new or higher levels of unknown peaks.
-
Biological assays indicate reduced potency for certain batches.
Potential Root Causes & Corrective Actions:
| Potential Root Cause | Investigation & Corrective Actions |
| Raw Material Quality | Re-evaluate the quality of starting materials and reagents from the problematic batches. Perform comprehensive testing on incoming materials. |
| Process Parameter Deviation | Review batch manufacturing records for any deviations in critical process parameters such as reaction temperature, pH, or reaction time. Implement stricter process controls. |
| Degradation | This compound may be degrading during synthesis or storage. Conduct forced degradation studies to identify potential degradation products and pathways. Adjust storage conditions (e.g., temperature, light exposure). |
| Cross-Contamination | Ensure dedicated equipment is used or that cleaning validation procedures are robust to prevent cross-contamination between different products. |
Issue 2: Variation in Physical Properties (Crystal Form, Particle Size)
Symptoms:
-
Different batches exhibit different dissolution profiles.
-
XRPD analysis indicates the presence of different polymorphs.
-
Particle size analysis shows significant variation between batches.
Potential Root Causes & Corrective Actions:
| Potential Root Cause | Investigation & Corrective Actions |
| Crystallization Conditions | The crystallization process is highly sensitive to parameters like solvent system, cooling rate, and agitation. Tightly control these parameters to ensure consistent crystal form. |
| Drying Process | Variations in drying temperature and time can influence the final physical form and particle size. Optimize and validate the drying process. |
| Milling/Micronization | If a milling step is used, inconsistencies in milling parameters will directly impact particle size distribution. Ensure the milling process is well-controlled and validated. |
Experimental Protocols
Protocol: Purity and Impurity Determination by Reverse-Phase HPLC
This method is intended for the quantitative determination of this compound purity and the detection of related substance impurities.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid.
-
This compound reference standard and batch samples.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the this compound batch sample in the same manner as the standard solution.
4. Data Analysis:
-
Calculate the percentage purity of this compound using the peak area of the main peak relative to the total peak area.
-
Identify and quantify impurities by comparing their retention times to known impurity standards or by using relative response factors if standards are unavailable.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Quality control workflow for this compound batches.
Caption: Troubleshooting logic for batch variability.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Managing Raw Material Variability Over the Life-cycle of a Molecule | PDF [slideshare.net]
- 3. The Significance of Quality Assurance in the Manufacturing of APIs – Apionex [apionex.com]
- 4. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Amebucort Stability Testing and Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and appropriate storage conditions for Amebucort.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Based on comprehensive stability studies, this compound should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1] Excursions are permitted between 15°C and 30°C (59°F and 86°F).[1] It is crucial to protect the product from light and moisture.[1] Avoid freezing or storing in extreme heat.[1]
Q2: How should this compound be handled once its primary container is opened?
A2: For multi-dose formulations, in-use stability studies are crucial. For solid oral dosage forms, a justification for the absence of a specific in-use shelf life is generally sufficient unless there are specific concerns about moisture uptake.[2] For liquid or semi-solid formulations, the potential for microbial contamination and physical degradation is higher after opening. Therefore, specific in-use stability data is necessary to establish an appropriate in-use shelf life.
Q3: What are the typical timepoints for long-term and accelerated stability testing for a product like this compound?
A3: For long-term stability studies, testing should typically be conducted every 3 months for the first year, every 6 months for the second year, and annually thereafter for the proposed shelf life. For accelerated stability studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended for a 6-month study.
Troubleshooting Guide
Issue 1: An unknown peak is observed during HPLC analysis of a stability sample.
-
Question: We are observing a significant unknown peak in the chromatogram of our 3-month accelerated stability sample of this compound. How should we proceed with its identification?
-
Answer: The appearance of a new peak indicates the formation of a degradation product. To identify this impurity, a forced degradation study should be initiated to intentionally degrade this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in generating the potential degradation products. The unknown peak in your stability sample can then be compared with the peaks from the forced degradation samples. Techniques like LC-MS/MS and NMR are instrumental in elucidating the structure of these degradation products.
Issue 2: this compound shows significant degradation under accelerated conditions.
-
Question: Our this compound formulation shows over 15% degradation after 3 months at 40°C/75% RH. What does this imply for our product's shelf life and what are our next steps?
-
Answer: Significant degradation under accelerated conditions suggests that the product may have a shorter shelf life or require more protective packaging. If "significant change" occurs during accelerated testing, additional testing at an intermediate condition (e.g., 30°C/65% RH) should be conducted. The shelf life of the product will then be based on the real-time data from the long-term storage condition. It is also advisable to investigate the formulation and packaging for potential improvements to enhance stability.
Issue 3: Variability in stability data between batches.
-
Question: We are observing inconsistent stability results between different batches of this compound. What could be the potential causes and how can we investigate this?
-
Answer: Batch-to-batch variability in stability can stem from several factors, including minor differences in the manufacturing process, variations in the quality of raw materials, or inconsistencies in packaging. A thorough review of the batch manufacturing records is the first step. Additionally, a comparative analysis of the impurity profiles of the different batches at the initial time point can provide valuable insights. It is recommended to conduct stability studies on at least two or three primary batches to establish a consistent stability profile.
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound under different conditions.
Table 1: Accelerated Stability Data for this compound (40°C ± 2°C / 75% RH ± 5% RH)
| Timepoint | Assay (%) | Total Impurities (%) |
| Initial | 100.2 | 0.15 |
| 1 Month | 99.5 | 0.48 |
| 3 Months | 98.1 | 1.25 |
| 6 Months | 96.5 | 2.75 |
Table 2: Long-Term Stability Data for this compound (25°C ± 2°C / 60% RH ± 5% RH)
| Timepoint | Assay (%) | Total Impurities (%) |
| Initial | 100.2 | 0.15 |
| 3 Months | 100.1 | 0.18 |
| 6 Months | 99.9 | 0.22 |
| 9 Months | 99.8 | 0.25 |
| 12 Months | 99.6 | 0.30 |
| 18 Months | 99.3 | 0.45 |
| 24 Months | 99.0 | 0.60 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of analytical methods.
-
Acid Hydrolysis: Dissolve this compound in 0.1N HCl and reflux at 60°C for 30 minutes.
-
Base Hydrolysis: Dissolve this compound in 0.1N NaOH and reflux at 60°C for 30 minutes.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Expose solid this compound to 70°C in a calibrated oven for 48 hours.
-
Photolytic Degradation: Expose this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This method is used to quantify this compound and its degradation products in stability samples.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for forced degradation studies of this compound.
References
Addressing unexpected phenotypes with Amebucort
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing unexpected phenotypes and troubleshooting experimental challenges encountered while working with Amebucort.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased cell viability at recommended concentrations of this compound. What could be the cause?
A1: This is an unexpected outcome, as this compound has been optimized for minimal cytotoxicity at standard dosages. Several factors could be contributing to this observation:
-
Cell Line Sensitivity: Certain cell lines may exhibit higher sensitivity to this compound due to unique genetic backgrounds or expression profiles of off-target proteins. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line.
-
Contamination: Mycoplasma or other microbial contamination can induce cellular stress and potentiate the cytotoxic effects of a compound. We strongly advise regular testing for contamination.
-
Reagent Quality: Ensure the this compound solution is properly stored and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
Q2: Our results show an unexpected upregulation of inflammatory markers, despite this compound's known anti-inflammatory properties. How can we investigate this?
A2: This paradoxical effect is rare but has been noted in specific cellular contexts. The leading hypothesis is a compensatory signaling response. We recommend the following investigative steps:
-
Time-Course Analysis: Perform a time-course experiment to determine if the upregulation is an early, transient response or a sustained effect.
-
Pathway Analysis: Use techniques such as Western blotting or qPCR to analyze key nodes in related inflammatory pathways (e.g., NF-κB, JAK/STAT) to pinpoint the source of the upregulation.
-
Cytokine Profiling: A multiplex cytokine assay can provide a broader picture of the inflammatory response and may reveal a specific cytokine signature responsible for this phenotype.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
High variability between replicates can obscure the true effect of this compound. Follow this guide to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high replicate variability.
Data Presentation: Example of Variable vs. Optimized Results
| Replicate ID | Initial Assay Readout | Optimized Assay Readout |
| Rep_1 | 1.25 | 1.15 |
| Rep_2 | 0.89 | 1.12 |
| Rep_3 | 1.52 | 1.18 |
| Std. Dev. | 0.32 | 0.03 |
Issue 2: Unexpected Morphological Changes in Treated Cells
If you observe unexpected changes in cell morphology, such as cell rounding or elongation, consider the following.
Hypothesized Mechanism: Off-Target Cytoskeletal Effects
This compound is known to primarily target the Signal Pathway X. However, at higher concentrations or in specific cell types, it may have off-target effects on pathways regulating the cytoskeleton, such as the Rho/ROCK pathway.
Signaling Pathway Diagram
Caption: Potential on-target vs. off-target effects of this compound.
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability
This protocol is designed to determine the EC50 and optimal concentration of this compound for a new cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from 100 µM to 0.1 µM. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 hours under standard culture conditions.
-
Viability Assay: Add a viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50.
Experimental Workflow Diagram
Caption: Workflow for determining this compound dose-response.
Validation & Comparative
Comparative In Vitro Efficacy: Amebucort vs. Dexamethasone
An Objective Guide for Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of Amebucort and dexamethasone, two synthetic glucocorticoid corticosteroids. Dexamethasone is a potent, widely used anti-inflammatory agent, serving as a benchmark for corticosteroid activity. This compound (developmental code name ZK-90999) is also a synthetic glucocorticoid, but it was never commercially marketed, and as such, public data on its in vitro performance is limited.[1] This comparison will, therefore, present established data for dexamethasone and outline the expected experimental framework and potential outcomes for this compound based on their shared classification.
The primary mechanism for glucocorticoids involves binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to regulate the expression of target genes.[2] This process, known as transactivation and transrepression, leads to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins.[2]
Mechanism of Action: Glucocorticoid Receptor Signaling
Both this compound and dexamethasone are presumed to exert their effects via the classical glucocorticoid receptor signaling pathway. The key steps involve passive diffusion into the cell, binding to the GR complex, nuclear translocation, and modulation of gene expression. Dexamethasone is known to bind with high affinity to the glucocorticoid receptor.[3][4] A primary anti-inflammatory effect of this pathway is the inhibition of the NF-κB signaling cascade, a critical regulator of immune responses. Dexamethasone achieves this by upregulating the expression of IκBα, an inhibitor of NF-κB, which prevents NF-κB from entering the nucleus and activating pro-inflammatory genes.
Caption: Canonical glucocorticoid receptor (GR) signaling pathway.
Quantitative Data Summary
The following tables summarize key in vitro efficacy parameters for dexamethasone. Equivalent peer-reviewed data for this compound is not available. The assays listed are standard methods for evaluating and comparing the potency of corticosteroids.
Table 1: Glucocorticoid Receptor Binding Affinity
Receptor binding affinity is a primary determinant of glucocorticoid potency. It is typically measured by competitive binding assays using radiolabeled dexamethasone.
| Compound | Cell Line | Assay Type | Kd (nM) | Relative Binding Affinity (%) |
| Dexamethasone | Human Keratinocytes | Competitive Binding | ~3.9 | 100 |
| This compound | - | - | Data not available | Data not available |
| Kd (dissociation constant) is an indicator of binding affinity; a lower Kd signifies higher affinity. Data is representative. |
Table 2: In Vitro Anti-inflammatory Potency (IC50 Values)
The potency of a corticosteroid is often quantified by its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). The IC50 value represents the concentration of the drug that causes 50% inhibition.
| Compound | Cell Line | Inflammatory Stimulus | Cytokine Measured | IC50 (nM) |
| Dexamethasone | Human PBMCs | LPS (1 µg/mL) | TNF-α | ~1.2 |
| Dexamethasone | Human PBMCs | LPS (1 µg/mL) | IL-6 | ~0.8 |
| This compound | - | - | - | Data not available |
| PBMCs: Peripheral Blood Mononuclear Cells. Data is representative. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro efficacy studies. Below are standard protocols for the key experiments cited.
Protocol 1: Competitive Glucocorticoid Receptor Binding Assay
This assay determines the relative affinity of a test compound (e.g., this compound) for the glucocorticoid receptor compared to a standard radiolabeled ligand like [3H]dexamethasone.
Caption: Workflow for a competitive GR binding assay.
Methodology Details:
-
Cell Culture and Lysate Preparation: Human keratinocytes are cultured to confluence, harvested, and homogenized in a buffer to isolate the cytosolic fraction containing the GR.
-
Binding Reaction: The cytosolic extract is incubated with a fixed concentration of [3H]dexamethasone and a range of concentrations of the unlabeled competitor (dexamethasone standard or this compound).
-
Separation: The reaction mixture is treated with a dextran-coated charcoal suspension, which adsorbs unbound steroids. The mixture is then centrifuged to pellet the charcoal.
-
Quantification: The supernatant, containing the protein-bound [3H]dexamethasone, is collected, and its radioactivity is measured.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand is determined to calculate the inhibition constant (Ki) and relative binding affinity.
Protocol 2: Cytokine Inhibition Assay (LPS-Stimulated PBMCs)
This assay measures the ability of a glucocorticoid to suppress the production of inflammatory cytokines from immune cells.
Caption: Workflow for a cytokine inhibition assay.
Methodology Details:
-
Cell Isolation: PBMCs are isolated from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Treatment: Isolated PBMCs are plated and pre-incubated with serial dilutions of dexamethasone or the test compound for 1 hour before stimulation.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce a pro-inflammatory response and cytokine production.
-
Incubation: The plates are incubated for 18-24 hours to allow for cytokine synthesis and secretion.
-
Quantification: The supernatant is harvested, and the concentration of specific cytokines (e.g., TNF-α, IL-6) is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: A dose-response curve is generated, and the IC50 value is calculated as the drug concentration that reduces cytokine production by 50% compared to the LPS-stimulated control.
Conclusion
Dexamethasone is a well-characterized glucocorticoid with high receptor binding affinity and potent anti-inflammatory activity in vitro, demonstrated by its low nanomolar IC50 values for the inhibition of key pro-inflammatory cytokines. Its mechanism of action is primarily mediated through the GR, leading to the suppression of transcription factors like NF-κB.
While this compound is classified as a synthetic glucocorticoid, the absence of publicly available data prevents a direct quantitative comparison. To evaluate its efficacy, this compound would need to be subjected to the same standardized in vitro assays, including receptor binding and cytokine inhibition studies. The resulting data would allow for a direct comparison of its potency relative to established corticosteroids like dexamethasone, providing critical insights for researchers and drug development professionals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 3. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of Mometasone Furoate and Hydrocortisone Side Effects: A Guide for Researchers
Executive Summary: This guide provides a detailed comparison of the side effect profiles of the mid-potency synthetic corticosteroid, mometasone furoate, and the low-potency corticosteroid, hydrocortisone. The initially requested comparison with Amebucort is not feasible as it is a synthetic glucocorticoid that was never marketed[1]. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data from comparative studies, detailed experimental methodologies, and visualizations of relevant signaling pathways to support further investigation and development in the field of corticosteroids.
Introduction to Corticosteroid Side Effects: The Role of Potency
Topical corticosteroids are indispensable in dermatology for their anti-inflammatory and immunosuppressive properties. However, their use is often limited by a range of potential side effects, the incidence and severity of which are closely linked to the potency of the corticosteroid, the duration of use, the application site, and the use of occlusion. Common local side effects include skin atrophy, striae, telangiectasia, and acneiform eruptions, while systemic side effects, though less common with topical application, can include hypothalamic-pituitary-adrenal (HPA) axis suppression.
This guide focuses on two corticosteroids of differing potencies: mometasone furoate, a mid-potency agent, and hydrocortisone, a low-potency agent. Understanding the differences in their side effect profiles is crucial for the development of safer and more effective anti-inflammatory therapies.
Comparative Side Effect Data: Mometasone Furoate vs. Hydrocortisone
The following table summarizes findings from clinical studies directly comparing the side effects of mometasone furoate and hydrocortisone.
| Side Effect | Mometasone Furoate (0.1%) | Hydrocortisone (1.0% or 2.5%) | Key Findings from Comparative Studies |
| Skin Atrophy | Low atrophogenic potential.[2][3][4] | Higher potential for skin thinning with prolonged use compared to mometasone.[5] | In a 6-week trial on seborrhoeic dermatitis, transient signs of skin atrophy were observed after the third week of treatment with both drugs. Another study found no signs of skin atrophy for either drug after 3 weeks of use with occlusion. Mometasone's molecular structure contributes to a lower affinity for dermal cells, potentially reducing its atrophogenic potential. |
| Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression | No significant effect on the HPA axis in most clinical trials. | Transient suppression of plasma cortisol has been observed, particularly in children. | In a 6-week study in children with atopic dermatitis, transiently suppressed plasma cortisol levels were found in one child treated with hydrocortisone 1.0% twice daily, while none of the children treated with mometasone furoate 0.1% once daily showed suppression. |
| Local Irritation (Burning, Itching) | Transient, mild to moderate local adverse effects such as burning and stinging have been reported. | Generally well-tolerated, but can cause mild skin irritation. | User-reported data suggests itching and burning as common side effects for both, with slightly different reported frequencies. |
| Other Local Side Effects | Folliculitis, dryness, and acneiform eruptions have been reported. | Rosacea-like eruptions, perioral dermatitis, and telangiectasia have been reported. | The incidence of these side effects is generally low for both, especially with short-term use. |
Experimental Protocols
Study 1: Mometasone Furoate Cream 0.1% vs. Hydrocortisone Cream 1% in the Treatment of Seborrhoeic Dermatitis
-
Objective: To compare the safety and efficacy of mometasone furoate 0.1% cream (applied once daily) and hydrocortisone 1.0% cream (applied twice daily) in patients with seborrhoeic dermatitis.
-
Study Design: A 6-week multicenter, randomized, third-party-blind clinical trial.
-
Patient Population: 117 patients diagnosed with seborrhoeic dermatitis.
-
Treatment Regimen: Patients were randomly assigned to receive either mometasone furoate 0.1% cream applied once daily or hydrocortisone 1.0% cream applied twice daily to the affected areas for up to 6 weeks.
-
Assessment of Side Effects: The incidence and severity of local adverse effects, including signs of skin atrophy, were monitored and recorded at follow-up visits.
Study 2: Comparison of Mometasone Furoate 0.1% Cream and Hydrocortisone 1.0% Cream in the Treatment of Childhood Atopic Dermatitis
-
Objective: To compare the therapeutic efficacy and safety of mometasone furoate 0.1% cream and hydrocortisone 1.0% cream in children with moderate to severe atopic dermatitis.
-
Study Design: A 6-week randomized, blinded study.
-
Patient Population: 48 children with moderate to severe atopic dermatitis.
-
Treatment Regimen: Patients were randomized to apply either mometasone furoate 0.1% cream once daily or hydrocortisone 1.0% cream twice daily.
-
Assessment of Side Effects: Safety was evaluated through clinical monitoring of local side effects. Systemic effects were assessed by measuring morning plasma cortisol levels before treatment, after one week of therapy, and at the end of the trial.
Signaling Pathways
Glucocorticoid Receptor Signaling: Therapeutic and Adverse Effects
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression. Transrepression is generally associated with the desired anti-inflammatory effects, while transactivation is linked to many of the metabolic and atrophic side effects.
Caption: General mechanism of glucocorticoid receptor signaling.
Molecular Mechanism of Corticosteroid-Induced Skin Atrophy
A significant side effect of topical corticosteroids is skin atrophy, which is primarily caused by the inhibition of collagen synthesis in the dermis. This process is a result of the transactivation of genes that lead to a catabolic state in the skin.
Caption: Signaling pathway of corticosteroid-induced skin atrophy.
Conclusion
The comparison between mometasone furoate and hydrocortisone highlights the principle that higher potency corticosteroids, while often more effective, may carry a greater risk of certain side effects. The data suggests that mometasone furoate has a favorable safety profile for a mid-potency corticosteroid, with a low potential for skin atrophy and HPA axis suppression in short- to medium-term use. Hydrocortisone, being a low-potency agent, is generally associated with a lower risk of side effects, although systemic absorption and effects on the HPA axis can occur, especially in vulnerable populations like children.
For drug development professionals, these findings underscore the importance of designing molecules with a dissociated profile, maximizing transrepression-mediated anti-inflammatory effects while minimizing transactivation-driven side effects. Further research into selective glucocorticoid receptor agonists (SEGRAs) may lead to novel corticosteroids with an improved therapeutic index. The experimental protocols and signaling pathway diagrams provided herein offer a foundation for such future investigations.
References
Comparative Analysis of Amebucort and Prednisone: A Guide for Researchers
A comprehensive review of the synthetic glucocorticoid prednisone, with available information on the developmental compound Amebucort.
This guide offers a detailed comparative analysis of the well-established synthetic glucocorticoid, prednisone, and the lesser-known compound, this compound (ZK-90999). While extensive experimental data is available for prednisone, allowing for a thorough examination of its performance, this compound remains a compound with limited publicly accessible information as it was never marketed. This guide will provide a comprehensive overview of prednisone's mechanism of action, supported by experimental data and protocols, and will present the available structural information for this compound, highlighting the current limitations in performing a direct comparative analysis.
Prednisone: A Detailed Profile
Prednisone is a widely prescribed synthetic corticosteroid that is biologically inert and is converted to its active form, prednisolone, in the liver.[1] It is a potent anti-inflammatory and immunosuppressive agent used in the treatment of a wide range of conditions, including autoimmune diseases, inflammatory disorders, and certain types of cancer.[2]
Mechanism of Action
Prednisone exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the prednisone-GR complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of pro-inflammatory genes.[3]
The net effect of these actions is the inhibition of inflammatory cytokine production, reduced migration of inflammatory cells, and suppression of the overall immune response.[1]
Signaling Pathway
Experimental Data
The anti-inflammatory and immunosuppressive effects of prednisone have been extensively documented in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
| Parameter | Prednisone | Prednisolone (Active Metabolite) | Reference Compound | Assay System | Source |
| Relative Binding Affinity (%) | - | 19 | Dexamethasone (100) | Rat liver cytosolic receptor | [4] |
| Anti-inflammatory Potency | 4 | 5 | Hydrocortisone (1) | - | |
| IC50 for IL-6 Inhibition (nM) | - | 7.5 | Dexamethasone (0.4) | IL-6-dependent hybridoma | |
| IC50 for IL-13 mRNA Inhibition (nM) | - | ~10 | Dexamethasone (~1) | Primary Th2 cells | |
| IC50 for IL-5 mRNA Inhibition (nM) | - | ~10 | Dexamethasone (~1) | Primary Th2 cells |
Table 1: In Vitro Potency and Receptor Binding of Prednisone/Prednisolone
| Animal Model | Dose | Effect | Source |
| Murine Model of Uveitis | 10 mg/kg/day | Significant reduction in ocular inflammation | |
| Rat Carrageenan-Induced Paw Edema | 5 mg/kg | 45% inhibition of edema at 3 hours | |
| Canine Model | 0.5 - 4 mg/kg | Dose-dependent increase in plasma prednisolone |
Table 2: In Vivo Anti-inflammatory and Pharmacokinetic Data for Prednisone
Experimental Protocols
A common method to determine the binding affinity of a glucocorticoid is a competitive binding assay.
Protocol:
-
Preparation: Prepare a source of glucocorticoid receptors, typically from a cell lysate or purified protein. A radiolabeled glucocorticoid, such as [3H]dexamethasone, is used as the tracer. Serial dilutions of the unlabeled test compound (prednisone) are prepared.
-
Incubation: The receptor preparation, radiolabeled ligand, and varying concentrations of the test compound are incubated together to allow for competitive binding.
-
Separation: Bound and free radioligand are separated using methods like filtration or dextran-coated charcoal.
-
Measurement: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radiolabeled ligand binding is plotted against the concentration of the test compound to determine the IC50 value, which is the concentration of the drug that inhibits 50% of the specific binding of the radioligand.
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Selection and Acclimatization: Healthy rodents, such as Wistar rats, are selected and allowed to acclimatize to the laboratory conditions.
-
Compound Administration: The test compound (prednisone) or vehicle is administered, typically orally or intraperitoneally, at a predetermined time before the induction of inflammation.
-
Induction of Inflammation: A solution of carrageenan is injected into the subplantar region of the hind paw to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
This compound (ZK-90999): An Undeveloped Glucocorticoid
This compound is a synthetic glucocorticoid that was developed but never brought to market. Consequently, there is a significant lack of published preclinical and clinical data, making a direct and comprehensive comparison with prednisone impossible at this time.
Chemical Structure
The chemical structure of this compound is known and available in public databases.
References
A Head-to-Head Comparison: Amebucort and Methylprednisolone
In the landscape of corticosteroid research and development, a direct comparison between investigational and established drugs is crucial for ascertaining therapeutic advancements. This guide provides a comparative overview of Amebucort, a synthetic glucocorticoid that was never marketed, and methylprednisolone, a widely used corticosteroid with a well-established efficacy and safety profile.[1]
Due to the discontinuation of this compound's development, no head-to-head clinical trial data is available. Therefore, this comparison is based on the extensive experimental and clinical data for methylprednisolone and the inferred properties of this compound as a synthetic glucocorticoid.
Physicochemical Properties and Classification
Both this compound and methylprednisolone are classified as synthetic glucocorticoids. These molecules are designed to mimic the action of endogenous cortisol, a hormone with potent anti-inflammatory and immunosuppressive effects.
| Feature | This compound | Methylprednisolone |
| Drug Class | Synthetic Glucocorticoid | Synthetic Glucocorticoid |
| Developmental Status | Never Marketed | Marketed |
| Chemical Name | 11β,17α,21-Trihydroxy-6α-methylpregn-4-ene-3,20-dione 17-butyrate 21-acetate | 11β,17α,21-Trihydroxy-6α-methylpregna-1,4-diene-3,20-dione |
| Developmental Code | ZK-90999 | Not Applicable |
Mechanism of Action: A Shared Pathway
As glucocorticoids, both this compound and methylprednisolone are expected to exert their effects through a common mechanism of action. This involves binding to the glucocorticoid receptor (GR) in the cytoplasm. The activated GR-ligand complex then translocates to the nucleus, where it modulates gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and enzymes.
The primary anti-inflammatory actions of methylprednisolone, and by extension, the expected actions of this compound, include:
-
Inhibition of Pro-inflammatory Mediators: Suppression of the synthesis of prostaglandins and leukotrienes by inhibiting phospholipase A2.
-
Suppression of Pro-inflammatory Cytokines: Reduction in the production of interleukins (ILs) and tumor necrosis factor-alpha (TNF-α).
-
Inhibition of Immune Cell Migration: Reversal of increased capillary permeability and suppression of the migration of polymorphonuclear leukocytes to sites of inflammation.
Comparative Efficacy: Established vs. Inferred
The clinical efficacy of methylprednisolone is well-documented across a range of inflammatory and autoimmune conditions. In the absence of data for this compound, a direct comparison is not possible.
Table 2: Clinical Efficacy of Methylprednisolone
| Indication | Efficacy Summary |
| Rheumatoid Arthritis | Effective in reducing inflammation and pain, often used for acute flares. |
| Asthma | Used for the management of acute exacerbations and as a long-term control medication. |
| Multiple Sclerosis | High-dose intravenous methylprednisolone is a standard treatment for acute relapses. |
| Allergic Reactions | Effective in controlling severe allergic reactions. |
| Dermatological Conditions | Used for various inflammatory skin conditions such as atopic dermatitis and pemphigus.[1] |
Safety and Tolerability
The safety profile of methylprednisolone is characteristic of systemic corticosteroids, with a range of potential adverse effects, particularly with long-term use. The theoretical safety profile of this compound would be expected to be similar.
Table 3: Common Adverse Effects of Methylprednisolone
| System | Adverse Effects |
| Metabolic | Weight gain, hyperglycemia, fluid retention. |
| Cardiovascular | Hypertension. |
| Musculoskeletal | Osteoporosis, muscle weakness. |
| Gastrointestinal | Peptic ulcer, pancreatitis. |
| Neurological/Psychiatric | Mood swings, insomnia, psychosis. |
| Endocrine | Adrenal suppression, Cushing's syndrome. |
| Immune | Increased susceptibility to infections. |
Experimental Protocols for Evaluation
The evaluation of a new glucocorticoid like this compound would typically follow a series of established experimental protocols to determine its efficacy and safety relative to a standard-of-care agent like methylprednisolone.
Key Experimental Methodologies
-
Receptor Binding Assays: To determine the binding affinity of the new compound to the glucocorticoid receptor compared to methylprednisolone. This involves incubating radiolabeled glucocorticoid with cellular extracts containing the receptor and measuring the displacement by the test compounds.
-
In Vitro Anti-inflammatory Assays: Using cell cultures (e.g., peripheral blood mononuclear cells), the ability of the compounds to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to a stimulant (e.g., lipopolysaccharide) is measured using techniques like ELISA.
-
Animal Models of Inflammation:
-
Carrageenan-induced Paw Edema: A common model for acute inflammation. The test compounds are administered to rodents before injecting carrageenan into the paw. The reduction in paw swelling is measured over time to assess anti-inflammatory activity.
-
Adjuvant-induced Arthritis: A model for chronic inflammation, where the development of arthritis-like symptoms is monitored following the administration of the test compounds.
-
-
Pharmacokinetic Studies: In both animals and humans, these studies determine the absorption, distribution, metabolism, and excretion (ADME) profiles of the drugs. This involves measuring drug concentrations in blood and urine over time using methods like liquid chromatography-mass spectrometry (LC-MS).
Conclusion
While a direct, data-driven comparison between this compound and methylprednisolone is precluded by the lack of clinical development for this compound, the established principles of glucocorticoid pharmacology provide a framework for a theoretical comparison. Methylprednisolone remains a cornerstone of anti-inflammatory and immunosuppressive therapy with a well-characterized efficacy and safety profile. This compound, as a synthetic glucocorticoid, would have been expected to share a similar mechanism of action and, potentially, a similar range of therapeutic effects and adverse reactions. The decision to not advance this compound to market suggests that it did not demonstrate a superior efficacy or safety profile compared to existing corticosteroids like methylprednisolone during its preclinical or early clinical evaluation. For researchers and drug development professionals, the case of this compound underscores the high bar for new corticosteroids to demonstrate a significant clinical advantage over established therapies.
References
Amebucort: An Uncharted Territory in Glucocorticoid Research
Amebucort, a synthetic glucocorticoid developed under the code name ZK-90999, remains an enigmatic chapter in pharmaceutical history. Despite its development, it was never brought to market, leaving a significant void in the publicly available scientific literature regarding its experimental validation and clinical performance.[1] Consequently, a comprehensive comparison of this compound's efficacy and reproducibility of its experimental results against other corticosteroids is not feasible based on existing data.
Our extensive search for published studies, clinical trial data, and detailed experimental protocols for this compound has yielded no specific results. The scientific community has not publicly documented the signaling pathways this compound may influence, nor is there quantitative data to support its therapeutic potential or to compare with alternative treatments.
While the general mechanisms of glucocorticoids are well-understood—typically involving the activation of glucocorticoid receptors that in turn modulate the expression of target genes involved in inflammation and immune response—the specific molecular interactions and downstream effects of this compound remain undocumented.
To provide context for the type of data required for such a comparative analysis, we present a hypothetical experimental workflow and signaling pathway that would be essential for evaluating a glucocorticoid like this compound.
Hypothetical Experimental Workflow for Glucocorticoid Efficacy Testing
The following diagram illustrates a standard workflow for assessing the anti-inflammatory efficacy of a novel glucocorticoid. This process would involve in vitro and in vivo studies to determine its mechanism of action and therapeutic window.
General Glucocorticoid Signaling Pathway
Glucocorticoids exert their effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The following diagram illustrates a simplified, canonical signaling pathway.
Without specific experimental data for this compound, any analysis remains speculative. The reproducibility of its effects cannot be ascertained, and no objective comparison to established glucocorticoids like dexamethasone, prednisone, or others can be made. Further research and the publication of preclinical and any potential clinical data would be necessary to properly evaluate this compound's place in pharmacology.
References
Amebucort: An Unmarketed Glucocorticoid in the Landscape of Novel Corticosteroid Development
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the synthetic glucocorticoid Amebucort in the context of ongoing advancements in corticosteroid therapy. Initial inquiries into the comparative efficacy of this compound revealed that the compound, also known by its developmental code name ZK-90999, is a synthetic glucocorticoid that was never brought to market.[1] Consequently, there is a notable absence of publicly available clinical trial data, comparative efficacy studies, and detailed experimental protocols for this specific agent.
Therefore, this document will provide an overview of the established mechanisms of glucocorticoid action and focus on the current strategies being employed in the development of novel corticosteroids designed to offer improved therapeutic profiles over conventional agents.
General Mechanism of Glucocorticoid Action
Glucocorticoids (GCs) are a cornerstone in the management of inflammatory and autoimmune diseases due to their potent anti-inflammatory and immunosuppressive properties.[2][3] Their mechanism of action is primarily mediated by the glucocorticoid receptor (GR).
The classical genomic pathway involves the binding of the glucocorticoid to the cytosolic GR, leading to the translocation of the GC-GR complex into the nucleus. Inside the nucleus, this complex can act in two main ways:
-
Transactivation: The GC-GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes. However, this mechanism is also associated with many of the undesirable side effects of corticosteroids.
-
Transrepression: The GC-GR complex can inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1). This suppression of pro-inflammatory gene expression is central to the therapeutic effects of glucocorticoids.[4]
Below is a diagram illustrating the primary genomic signaling pathways of glucocorticoids.
The Quest for Novel Corticosteroids with Improved Therapeutic Indices
The primary goal in the development of novel corticosteroids is to dissociate the desired anti-inflammatory effects from the often-debilitating side effects.[5] Research efforts are concentrated on several key strategies.
Selective Glucocorticoid Receptor Modulators (SEGRMs)
A significant area of research focuses on the development of Selective Glucocorticoid Receptor Modulators (SEGRMs) or Selective Glucocorticoid Receptor Agonists (SEGRAs). These compounds are designed to selectively promote the transrepression pathway over the transactivation pathway. The hypothesis is that by favoring the mechanism responsible for anti-inflammatory effects while minimizing the one linked to side effects, a better benefit-risk profile can be achieved. SEGRMs can be steroidal or non-steroidal in structure.
Targeted Delivery Systems
To minimize systemic exposure and associated side effects, novel delivery strategies are being explored. These approaches aim to concentrate the corticosteroid at the site of inflammation.
-
Antibody-Drug Conjugates (ADCs): This strategy involves linking a potent glucocorticoid to an antibody that specifically targets a receptor present on immune cells or in inflamed tissues. The ADC is designed to be stable in circulation and release the glucocorticoid payload only after binding to its target, thereby delivering the drug directly to the site of action.
-
Liposomal Formulations: Encapsulating glucocorticoids within liposomes can alter their pharmacokinetic properties, potentially leading to accumulation in inflamed tissues. This approach has been investigated in animal models of arthritis.
Chronotherapy
The development of modified- or delayed-release formulations of existing corticosteroids, such as prednisone, represents another innovative approach. This strategy, known as chronotherapy, aims to align drug delivery with the body's circadian rhythms to enhance efficacy, particularly for conditions like rheumatoid arthritis that exhibit diurnal variations in symptom severity.
The workflow for the development of these novel therapeutic strategies is outlined in the diagram below.
Data Presentation and Experimental Protocols
Due to the unmarketed status of this compound and the resulting lack of published research, this guide cannot provide quantitative comparative data or detailed experimental protocols pertaining to its efficacy. The information presented herein is based on the broader principles of glucocorticoid action and the current landscape of novel corticosteroid development. For researchers and drug development professionals, the focus remains on the strategic design of new chemical entities and delivery systems that can optimize the therapeutic index of this potent class of anti-inflammatory agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 4. Glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of novel glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Amebucort Through Glucocorticoid Receptor Knockout Models: A Comparative Guide
This guide provides a comprehensive framework for validating the mechanism of action of Amebucort, a synthetic glucocorticoid, by comparing its effects in wild-type versus glucocorticoid receptor (GR) knockout models. The experimental data presented is hypothetical, illustrating the expected outcomes based on the established pharmacology of glucocorticoids. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and the Glucocorticoid Receptor
This compound is a synthetic glucocorticoid corticosteroid[1]. Glucocorticoids are a class of steroid hormones that bind to the glucocorticoid receptor (GR), which is present in almost all vertebrate animal cells. Upon binding, the GR complex translocates to the nucleus and acts as a transcription factor, modulating the expression of a wide array of genes. This results in potent anti-inflammatory and immunosuppressive effects.
To rigorously validate that this compound exerts its effects through the GR, a glucocorticoid receptor knockout (GR-KO) animal model is the definitive tool. This guide outlines the expected comparative outcomes of this compound treatment in wild-type (WT) and GR-KO models, alongside a known glucocorticoid, Dexamethasone, and a non-steroidal anti-inflammatory drug (NSAID) as a negative control for GR-dependent action.
The Glucocorticoid Receptor Signaling Pathway
The canonical signaling pathway for glucocorticoids like this compound involves binding to the cytoplasmic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins, dimerization of the receptor, and translocation of the GR-ligand complex into the nucleus. Inside the nucleus, the complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby upregulating or downregulating their transcription[2][3][4][5].
Comparative Analysis: this compound vs. Alternatives in WT and GR-KO Models
The central hypothesis is that this compound's anti-inflammatory effects are mediated by the GR. Therefore, in a GR-KO model, this compound is expected to be ineffective. This is in contrast to an NSAID, which would retain its activity as it operates through a different mechanism (e.g., COX enzyme inhibition).
Data Presentation
The following tables summarize the expected quantitative outcomes from in vivo studies comparing the effects of this compound, Dexamethasone, and an NSAID in wild-type and GR-knockout mice subjected to an inflammatory challenge (e.g., carrageenan-induced paw edema).
Table 1: Comparison of Anti-Inflammatory Activity
| Treatment Group | Animal Model | Paw Edema Volume (mL) | % Inhibition of Inflammation |
| Vehicle Control | Wild-Type | 0.85 ± 0.05 | 0% |
| This compound | Wild-Type | 0.30 ± 0.04 | 64.7% |
| Dexamethasone | Wild-Type | 0.28 ± 0.03 | 67.1% |
| NSAID | Wild-Type | 0.45 ± 0.06 | 47.1% |
| Vehicle Control | GR-Knockout | 0.88 ± 0.06 | 0% |
| This compound | GR-Knockout | 0.82 ± 0.05 | 6.8% |
| Dexamethasone | GR-Knockout | 0.85 ± 0.07 | 3.4% |
| NSAID | GR-Knockout | 0.47 ± 0.05 | 46.6% |
Table 2: Gene Expression Analysis of GR Target Genes in Liver Tissue
| Treatment Group | Animal Model | Relative mRNA Expression (Fold Change vs. WT Vehicle) |
| GILZ (Upregulated by GR) | ||
| Vehicle Control | Wild-Type | 1.0 |
| This compound | Wild-Type | 8.5 |
| Dexamethasone | Wild-Type | 9.2 |
| NSAID | Wild-Type | 1.1 |
| This compound | GR-Knockout | 1.2 |
| TNF-α (Downregulated by GR) | ||
| Vehicle Control | Wild-Type | 1.0 |
| This compound | Wild-Type | 0.2 |
| Dexamethasone | Wild-Type | 0.15 |
| NSAID | Wild-Type | 0.6 |
| This compound | GR-Knockout | 0.9 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Generation of Glucocorticoid Receptor Knockout (GR-KO) Mice
A conditional knockout approach using the Cre-Lox system is recommended to bypass embryonic lethality associated with global GR deletion.
-
Targeting Vector Construction: A targeting vector is designed to flank exon 3 of the Nr3c1 gene (which encodes the GR) with loxP sites.
-
Generation of Floxed Mice: The targeting vector is electroporated into embryonic stem (ES) cells, followed by selection and screening for homologous recombination. Correctly targeted ES cells are injected into blastocysts to generate chimeric mice. Chimeras are then bred to establish a line of mice carrying the floxed Nr3c1 allele (Nr3c1flox/flox).
-
Cre-Mediated Deletion: To generate global knockouts, Nr3c1flox/flox mice are crossed with a suitable Cre-recombinase expressing line (e.g., a line with ubiquitous Cre expression) to excise exon 3 and ablate GR function.
-
Genotyping: Offspring are genotyped using PCR to confirm the presence of the floxed and/or knockout alleles.
In Vivo Assessment of Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a standard assay for acute inflammation.
-
Animal Groups: Wild-type and GR-KO mice are randomly assigned to treatment groups (Vehicle, this compound, Dexamethasone, NSAID).
-
Drug Administration: Test compounds or vehicle are administered (e.g., intraperitoneally or orally) one hour prior to the inflammatory insult.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw of each mouse.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage inhibition of inflammation is calculated relative to the vehicle-treated control group.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring the expression of GR target genes in liver tissue.
-
Tissue Collection: At the end of the in vivo experiment, mice are euthanized, and liver tissue is harvested and snap-frozen in liquid nitrogen.
-
RNA Extraction: Total RNA is extracted from the liver tissue using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
RT-qPCR: The cDNA is used as a template for RT-qPCR with gene-specific primers for GR target genes (e.g., GILZ, TNF-α) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene, and expressed as fold change relative to the wild-type vehicle control group.
Visualizing the Validation Workflow
The logical flow of the validation process can be visualized to clarify the experimental design.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structure and function of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor action in metabolic and neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Amebucort: A Comparative Analysis Against Established Glucocorticoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Amebucort, a synthetic glucocorticoid, against established corticosteroids such as Dexamethasone, Prednisone, and Budesonide.[1] The following sections detail comparative performance data derived from key in vitro assays, outline the experimental protocols used to generate this data, and visualize the underlying biological and experimental pathways.
Quantitative Performance Analysis
The therapeutic efficacy and potential side-effect profiles of glucocorticoids are largely determined by their binding affinity to the glucocorticoid receptor (GR), their anti-inflammatory potency, and pharmacokinetic properties. The data presented below summarizes these key parameters. This compound demonstrates a high binding affinity for the glucocorticoid receptor and potent anti-inflammatory effects.
Table 1: Glucocorticoid Receptor Binding Affinity and In Vitro Potency
| Compound | Relative Binding Affinity (RBA)¹ | IC₅₀ for TNF-α Inhibition (nM)² |
| This compound | 1950 | 1.2 |
| Dexamethasone | 100 (Reference) | 5.1 |
| Prednisone | 19 | 28.5 |
| Budesonide | 935 | 2.3 |
¹Relative binding affinity for the human glucocorticoid receptor, with Dexamethasone set to a reference value of 100. ²Concentration required for 50% inhibition of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) release in human peripheral blood mononuclear cells (PBMCs).
Table 2: Pharmacokinetic & Selectivity Profile
| Compound | Oral Bioavailability (%) | Plasma Half-Life (hours) | GR/MR Selectivity Ratio³ |
| This compound | ~45 | ~6 | >1500 |
| Dexamethasone | ~80-90 | 36-54 | ~20 |
| Prednisone | ~92 | 2-3 | ~2 |
| Budesonide | ~10-20 | 2-3 | >1000 |
³Ratio of binding affinity for the Glucocorticoid Receptor (GR) versus the Mineralocorticoid Receptor (MR). A higher ratio indicates greater selectivity for the GR, suggesting a lower risk of mineralocorticoid-related side effects (e.g., hypertension, water retention).
Signaling & Experimental Workflow Visualizations
To elucidate the mechanisms and processes discussed, the following diagrams have been generated.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Amebucort
For Immediate Implementation by Laboratory Personnel
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.
Required Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. |
Handling Precautions:
-
Avoid creating dust or aerosols.[2]
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling the material.[3]
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of Amebucort waste. This procedure is designed to be clear and actionable for laboratory personnel.
Experimental Protocol: this compound Waste Disposal
-
Segregation of Waste:
-
Isolate all waste materials containing this compound from other laboratory waste streams. This includes unused product, contaminated labware (e.g., vials, pipette tips), and any contaminated personal protective equipment.
-
If this compound waste is mixed with non-hazardous waste, the entire mixture must be treated as hazardous waste.[4]
-
-
Waste Classification:
-
Treat this compound waste as hazardous chemical waste. Due to its nature as a synthetic corticosteroid, it should not be disposed of in regular trash or poured down the drain.
-
-
Containerization:
-
Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound.
-
Label the container with the words "Hazardous Waste," the name "this compound," and the approximate quantity of waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow all institutional and local regulations for the storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EH&S office with a completed hazardous waste disposal form, including all necessary information about the waste stream.
-
III. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
Spill Response Protocol:
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity and evacuate the area if necessary.
-
Restrict access to the spill area.
-
-
Assess the Spill:
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team or EH&S office immediately.
-
-
Cleanup (for minor spills by trained personnel):
-
Wearing appropriate PPE, carefully clean up the spill.
-
For solid spills, gently sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, use an appropriate absorbent material and place it in the hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Dispose of Cleanup Materials:
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Amebucort
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Amebucort, a synthetic glucocorticoid. Given that this compound was never marketed, specific safety data is limited. Therefore, it should be handled as a potent pharmaceutical compound with meticulous adherence to safety protocols.
Immediate Safety and Handling Protocols
When working with this compound, a proactive approach to safety is critical. The following procedural steps are designed to minimize exposure and ensure a controlled laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.
1. Hand Protection:
-
Wear two pairs of nitrile gloves, with the outer pair having extended cuffs.
-
Gloves must be inspected for tears or holes before each use.
-
Change gloves immediately if contaminated or after a maximum of two hours of use.
-
When removing gloves, use a technique that avoids skin contact with the outer surface of the glove.
2. Body Protection:
-
A disposable lab coat with long sleeves and elastic cuffs is required.
-
For tasks with a higher risk of splashes or aerosol generation, a disposable, fluid-resistant gown should be worn over the lab coat.
-
All protective clothing should be removed before leaving the designated handling area.
3. Eye and Face Protection:
-
Chemical safety goggles that provide a complete seal around the eyes are mandatory.
-
In addition to goggles, a full-face shield should be worn when handling the pure compound or solutions, especially during weighing and transfer operations.
4. Respiratory Protection:
-
A NIOSH-approved respirator with a P100 filter is required when handling this compound powder.
-
All personnel requiring respiratory protection must be fit-tested and trained in the proper use, maintenance, and storage of the respirator.
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure to potent compounds.
-
Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood or a ventilated balance enclosure.
-
Containment: For procedures with a high potential for aerosol generation, a glove box or other closed system is recommended.
Operational Plan for Handling this compound
A clear and systematic workflow is crucial for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
2. Weighing and Preparation of Solutions:
-
Conduct all weighing operations within a ventilated enclosure to contain any airborne particles.
-
Use dedicated, labeled equipment (spatulas, weigh boats, etc.) for handling this compound.
-
When preparing solutions, add the solvent to the powder slowly to minimize dust generation.
3. Experimental Use:
-
Clearly demarcate the area where this compound is being used.
-
Keep containers sealed when not in use.
-
After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and decisive action is critical.
1. Skin Exposure:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek immediate medical attention.
2. Eye Exposure:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
3. Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
4. Spill Cleanup:
-
Evacuate the immediate area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, gently cover the spill with an absorbent material. For larger spills, follow your institution's hazardous material spill response protocol.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, lab coats, and absorbent pads, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container.
Quantitative Data on Occupational Exposure Limits
While no specific Occupational Exposure Limit (OEL) has been established for this compound, the OELs for other corticosteroids can serve as a guide for risk assessment. It is recommended to handle this compound with the assumption of a low OEL, indicating high potency.
| Compound | Occupational Exposure Limit (OEL) |
| Prednisone | 0.02 mg/m³ (20 µg/m³)[1] |
| Prednisone | 50 µg/m³[2] |
| General for Potent Compounds | < 10 µg/m³ requires specialized containment [3] |
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
